1,2,4-Trimethoxy-5-nitrobenzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,4-trimethoxy-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-13-7-5-9(15-3)8(14-2)4-6(7)10(11)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVFZZZETDRISD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,2,4-Trimethoxy-5-nitrobenzene from Benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible multi-step laboratory synthesis of 1,2,4-trimethoxy-5-nitrobenzene, commencing from the fundamental aromatic hydrocarbon, benzene. The synthesis is presented as a five-step sequence, with each stage detailed with experimental protocols and quantitative data. This document is intended to serve as a valuable resource for researchers in organic synthesis and professionals in the field of drug development.
Overall Synthesis Pathway
The synthesis of this compound from benzene is a multi-step process involving the sequential introduction and modification of functional groups on the aromatic ring. The chosen pathway emphasizes common and well-documented laboratory procedures.
Caption: Overall synthetic route from benzene to this compound.
Step 1: Nitration of Benzene to Nitrobenzene
The initial step involves the electrophilic aromatic substitution of benzene using a nitrating mixture of concentrated nitric acid and sulfuric acid to yield nitrobenzene.
Experimental Protocol
In a round-bottom flask, 25 mL of concentrated sulfuric acid is added gradually to 21 mL of concentrated nitric acid. The flask is then cooled in a water bath. With continuous stirring, 17.5 mL of benzene is added dropwise, ensuring the reaction temperature does not exceed 55°C. After the addition is complete, a condenser is attached, and the mixture is heated to 60°C for 45 minutes with occasional shaking. The reaction mixture is then cooled and poured into 150 mL of cold water. The nitrobenzene layer is separated, washed with water, and then with a 50 mL sodium bicarbonate solution to neutralize any remaining acid. The final product is dried over anhydrous calcium chloride and can be further purified by distillation, collecting the fraction at 206-211°C.[1]
| Parameter | Value |
| Reactants | |
| Benzene | 17.5 mL |
| Concentrated Nitric Acid | 21 mL |
| Concentrated Sulfuric Acid | 25 mL |
| Reaction Conditions | |
| Temperature | < 55°C (addition), 60°C (heating) |
| Reaction Time | 45 minutes |
| Work-up | |
| Washing | Water, Sodium Bicarbonate Solution |
| Drying Agent | Anhydrous Calcium Chloride |
| Product | |
| Product Name | Nitrobenzene |
| Boiling Point | 206-211°C |
Step 2: Conversion of Nitrobenzene to Phenol
This transformation is a three-stage process involving the reduction of nitrobenzene to aniline, followed by diazotization and subsequent hydrolysis to phenol. For the purpose of this guide, a generalized protocol is provided.
Experimental Protocol
a) Reduction to Aniline: Nitrobenzene is reduced to aniline using a reducing agent such as tin and hydrochloric acid or through catalytic hydrogenation.
b) Diazotization of Aniline: The resulting aniline is dissolved in an aqueous mineral acid (e.g., HCl) and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise to form the benzenediazonium salt.
c) Hydrolysis to Phenol: The cold diazonium salt solution is then slowly added to hot, dilute sulfuric acid. The resulting phenol is isolated by steam distillation.
| Parameter | Value |
| Reactants (Illustrative) | |
| Nitrobenzene | 1 mole equivalent |
| Reducing Agent (e.g., Sn/HCl) | Excess |
| Sodium Nitrite | 1 mole equivalent |
| Reaction Conditions | |
| Diazotization Temperature | 0-5°C |
| Hydrolysis Temperature | Elevated |
| Product | |
| Product Name | Phenol |
Step 3: Hydroxylation of Phenol to Hydroquinone
Phenol is hydroxylated to produce a mixture of hydroquinone (para-isomer) and catechol (ortho-isomer). The para-isomer, hydroquinone, is the desired product for this synthesis.
Experimental Protocol
A mixture of phenol (5 mmol) and a suitable catalyst (e.g., Ti-superoxide, 125 mg) in acetic acid (5 mL) is heated with stirring at 50-60°C under an inert atmosphere. To this mixture, 30% aqueous hydrogen peroxide (20 mmol) is added dropwise over 15 minutes, and the reaction is heated for 1 hour. After this period, water (5 mL) is added, and the mixture is heated to reflux for 6 hours. The catalyst is then removed by filtration, and the hydroquinone is separated from the catechol isomer and unreacted phenol by chromatographic purification.[2]
| Parameter | Value |
| Reactants | |
| Phenol | 5 mmol |
| 30% Hydrogen Peroxide | 20 mmol |
| Catalyst (Ti-superoxide) | 125 mg |
| Solvent | Acetic Acid (5 mL) |
| Reaction Conditions | |
| Temperature | 50-60°C (initial), Reflux (final) |
| Reaction Time | 7 hours |
| Product | |
| Product Name | Hydroquinone |
| Yield | ~63% (of hydroquinone) |
Step 4: Synthesis of 1,2,4-Trihydroxybenzene from Hydroquinone
This step involves a three-part sequence: oxidation of hydroquinone to p-benzoquinone, conversion to 1,2,4-triacetoxybenzene, and subsequent deacetylation to yield 1,2,4-trihydroxybenzene.
Experimental Protocol
a) Oxidation to p-Benzoquinone: Hydroquinone is oxidized to p-benzoquinone. This can be achieved using various oxidizing agents.
b) Conversion to 1,2,4-Triacetoxybenzene: 60 g of p-benzoquinone is gradually added to a mixture of 180 g of acetic anhydride and 12 g of concentrated sulfuric acid, with mechanical stirring. The temperature is maintained between 40-50°C. After the addition is complete, the mixture is allowed to cool, and the precipitated 1,2,4-triacetoxybenzene is collected by filtration after pouring the reaction mixture into cold water.
c) Deacetylation to 1,2,4-Trihydroxybenzene: The obtained 1,2,4-triacetoxybenzene is mixed with cold, absolute ethanol and concentrated hydrochloric acid. The mixture is then heated in an inert gas stream on a water bath at 80°C to effect deacetylation, yielding 1,2,4-trihydroxybenzene.[3][4]
| Parameter | Value |
| Reactants (for Triacetate) | |
| p-Benzoquinone | 60 g |
| Acetic Anhydride | 180 g |
| Concentrated Sulfuric Acid | 12 g |
| Reactants (for Deacetylation) | |
| 1,2,4-Triacetoxybenzene | Product from previous step |
| Absolute Ethanol | Sufficient for slurry |
| Concentrated HCl | Catalytic amount |
| Reaction Conditions | |
| Acetylation Temperature | 40-50°C |
| Deacetylation Temperature | 80°C |
| Product | |
| Intermediate | 1,2,4-Triacetoxybenzene |
| Final Product | 1,2,4-Trihydroxybenzene |
Step 5: Methylation of 1,2,4-Trihydroxybenzene to 1,2,4-Trimethoxybenzene
The three hydroxyl groups of 1,2,4-trihydroxybenzene are methylated using a suitable methylating agent, such as dimethyl sulfate, in the presence of a base.
Experimental Protocol
To a solution of 1,2,4-trihydroxybenzene in a suitable solvent (e.g., acetone or water), a base such as sodium hydroxide or potassium carbonate is added. Dimethyl sulfate is then added dropwise while maintaining the reaction temperature. The reaction mixture is stirred until the methylation is complete (monitored by TLC). The product is then isolated by extraction and purified by distillation or recrystallization.
| Parameter | Value |
| Reactants (Illustrative) | |
| 1,2,4-Trihydroxybenzene | 1 mole equivalent |
| Dimethyl Sulfate | > 3 mole equivalents |
| Base (e.g., NaOH) | > 3 mole equivalents |
| Reaction Conditions | |
| Temperature | Typically 60-100°C |
| Product | |
| Product Name | 1,2,4-Trimethoxybenzene |
Step 6: Nitration of 1,2,4-Trimethoxybenzene
The final step is the nitration of 1,2,4-trimethoxybenzene to introduce a nitro group at the 5-position, yielding the target molecule.
Experimental Protocol
1,2,4-Trimethoxybenzene is dissolved in a suitable solvent (e.g., acetic acid or dichloromethane). The solution is cooled in an ice bath. A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:1 ratio) is added dropwise with vigorous stirring, maintaining a low temperature (0-10°C). After the addition, the reaction is stirred for a specified time at low temperature and then allowed to warm to room temperature. The reaction mixture is then poured onto ice, and the precipitated product is collected by filtration, washed with water until neutral, and then dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
| Parameter | Value |
| Reactants | |
| 1,2,4-Trimethoxybenzene | 1 mole equivalent |
| Concentrated Nitric Acid | Stoichiometric or slight excess |
| Concentrated Sulfuric Acid | Catalytic/Dehydrating agent |
| Reaction Conditions | |
| Temperature | 0-10°C |
| Work-up | |
| Quenching | Ice water |
| Purification | Recrystallization from ethanol |
| Product | |
| Product Name | This compound |
Logical Workflow Diagram
Caption: Logical workflow for the synthesis of this compound.
References
Solubility Profile of 1,2,4-Trimethoxy-5-nitrobenzene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1,2,4-trimethoxy-5-nitrobenzene, a key intermediate in various synthetic pathways. Due to the limited availability of precise quantitative solubility data for this specific compound in public literature, this document focuses on qualitative solubility information and provides data for structurally related compounds to infer its likely behavior. Additionally, a detailed experimental protocol for a common reaction involving this compound is provided, along with a visual workflow diagram.
Core Focus: Solubility and Reactivity
This compound is an aromatic organic compound. Its solubility is governed by the interplay of the polar nitro group and the largely non-polar trimethoxybenzene backbone. Generally, compounds of this nature exhibit good solubility in a range of common organic solvents.
Data Presentation: Solubility Overview
| Compound | Solvent | Temperature (°C) | Solubility | Source |
| This compound | Ethyl Acetate | 65-70 | Soluble (used as a reaction solvent) | [1] |
| Nitrobenzene | Ethanol | Ambient | Soluble | [2] |
| Nitrobenzene | Diethyl Ether | Ambient | Completely Miscible | [3] |
| Nitrobenzene | Benzene | Ambient | Soluble | [2] |
| p-Nitroanisole | Ethanol | Ambient | Moderately Soluble | |
| p-Nitroanisole | Acetone | Ambient | Moderately Soluble | |
| 1,3,5-Trimethoxy-2-nitrobenzene | Water | Not Specified | Soluble |
Note: The solubility of 1,3,5-Trimethoxy-2-nitrobenzene in water is noted as an unusual property for this class of compounds and may be specific to this isomer.
Experimental Protocols: A Case Study in Reactivity
A common and well-documented reaction involving this compound is its reduction to 2,4,5-trimethoxyaniline. The successful execution of this reaction in ethyl acetate further confirms the solubility of the starting material in this solvent.
Objective: To synthesize 2,4,5-trimethoxyaniline via the reduction of this compound.
Materials:
-
This compound (1.20 g, 5.63 mmol)
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Tin(II) chloride dihydrate (3.81 g, 16.9 mmol)
-
Ethyl acetate (50 mL)
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous sodium sulfate
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Celite
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Silica gel for flash chromatography
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Hexanes
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Round-bottom flask
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Reflux condenser
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Stirring apparatus
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Heating mantle
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Filtration apparatus (e.g., Büchner funnel)
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Separatory funnel
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Rotary evaporator
Procedure:
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A mixture of this compound (1.20 g, 5.63 mmol) and tin(II) chloride dihydrate (3.81 g, 16.9 mmol) in ethyl acetate (50 mL) is prepared in a round-bottom flask.[1]
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The reaction mixture is stirred and heated to 65-70°C for 20 hours.[1]
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After cooling to room temperature, the reaction is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
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The resulting suspension is filtered through a pad of Celite.[1]
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The organic phase is collected and washed with brine, then dried over anhydrous sodium sulfate.[1]
-
The solvent is removed by evaporation under reduced pressure.[1]
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The crude product is purified by flash chromatography on silica gel, eluting with a 3:7 mixture of ethyl acetate and hexanes, to yield 2,4,5-trimethoxyaniline.[1]
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the key steps in the reduction of this compound to 2,4,5-trimethoxyaniline.
This guide serves as a foundational resource for researchers working with this compound. While quantitative solubility data remains elusive, the provided qualitative information, analogue data, and detailed experimental protocol offer valuable insights for practical applications in a laboratory setting.
References
Spectroscopic Data of 1,2,4-Trimethoxy-5-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available spectroscopic data for the compound 1,2,4-trimethoxy-5-nitrobenzene. Due to the limited availability of direct experimental spectra in public databases, this document focuses on presenting predicted spectroscopic characteristics based on the analysis of structurally related compounds and general principles of spectroscopy. It also outlines standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this class of compounds. This guide is intended to serve as a valuable resource for researchers in the fields of chemistry and drug development who are working with or synthesizing this molecule.
Introduction
This compound is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This document compiles and predicts the expected NMR, IR, and MS spectral data for this compound and provides generalized experimental protocols for their acquisition.
Predicted Spectroscopic Data
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~7.3 - 7.5 | s |
| H-6 | ~6.8 - 7.0 | s |
| OCH₃ (C1) | ~3.9 - 4.1 | s |
| OCH₃ (C2) | ~3.8 - 4.0 | s |
| OCH₃ (C4) | ~3.8 - 4.0 | s |
Note: Predicted values are based on the analysis of substituted nitrobenzenes and methoxybenzenes. Actual values may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~150 - 155 |
| C-2 | ~145 - 150 |
| C-3 | ~105 - 110 |
| C-4 | ~155 - 160 |
| C-5 | ~135 - 140 |
| C-6 | ~100 - 105 |
| OCH₃ | ~55 - 60 |
Note: These are estimated chemical shifts. The presence of the nitro group and three methoxy groups will significantly influence the electron density and thus the chemical shifts of the aromatic carbons.
Predicted IR Spectroscopy Data
Table 3: Predicted Key IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| C-H Stretch (Methoxy) | 2950 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |
| Symmetric NO₂ Stretch | 1350 - 1300 | Strong |
| C-O Stretch (Aryl Ether) | 1275 - 1200 | Strong |
| C-O Stretch (Alkyl Ether) | 1150 - 1050 | Strong |
| C-H Out-of-plane Bend | 900 - 800 | Strong |
Predicted Mass Spectrometry Data
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound
| Fragment | Predicted m/z | Comments |
| [M]⁺ | 213 | Molecular Ion |
| [M-NO₂]⁺ | 167 | Loss of nitro group |
| [M-CH₃]⁺ | 198 | Loss of a methyl group |
| [M-OCH₃]⁺ | 182 | Loss of a methoxy group |
Note: The fragmentation pattern will be influenced by the ionization method used.
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for aromatic nitro compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle 45-90°, longer acquisition and relaxation times may be necessary due to the lower natural abundance of ¹³C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) or cast a thin film on a single plate.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique.
-
Electron Ionization (EI): Provides detailed fragmentation patterns, useful for structural elucidation.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that often result in a more prominent molecular ion peak.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Logical Relationships and Workflows
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and the logic of spectroscopic analysis.
Conclusion
While experimental spectroscopic data for this compound is not widely available, this guide provides a robust set of predicted data and standard experimental protocols. The presented information is intended to aid researchers in the identification and characterization of this compound. It is recommended that experimental data be acquired and compared with these predicted values for definitive structural confirmation. The provided workflows offer a logical framework for the synthesis, purification, and spectroscopic analysis of this and related molecules.
Unveiling the Past: The Historical Discovery and Initial Synthesis of 1,2,4-Trimethoxy-5-nitrobenzene
A deep dive into the early 20th-century chemical literature reveals the origins of 1,2,4-trimethoxy-5-nitrobenzene, a compound at the intersection of natural product chemistry and synthetic exploration. This technical guide illuminates the historical context of its discovery and details the initial synthetic methodologies, providing valuable insights for researchers, scientists, and professionals in drug development.
The journey to synthesize this compound is intrinsically linked to the study of naturally occurring aromatic compounds. Early investigations into the structure and reactivity of derivatives of hydroxyhydroquinone laid the groundwork for the eventual synthesis of this nitrated trimethoxybenzene. While a definitive singular "discovery" is not clearly documented, its first preparation likely emerged from systematic studies on the electrophilic substitution reactions of polysubstituted benzene rings in the early to mid-20th century.
Initial Synthesis: A Look into the Past
The foundational synthesis of this compound was achieved through the direct nitration of its precursor, 1,2,4-trimethoxybenzene (also known as hydroxyhydroquinone trimethyl ether). The primary challenge for early chemists was to control the regioselectivity of the nitration reaction on a highly activated aromatic ring, where the three methoxy groups strongly direct incoming electrophiles.
Experimental Protocol: The Classic Approach
The initial synthesis, as pieced together from early chemical literature, involved the careful addition of a nitrating agent to a solution of 1,2,4-trimethoxybenzene under controlled temperature conditions.
Materials:
-
1,2,4-Trimethoxybenzene
-
Nitric acid (concentrated)
-
Sulfuric acid (concentrated) or Acetic Anhydride (as a solvent and water scavenger)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
A solution of 1,2,4-trimethoxybenzene was prepared in a suitable solvent, often glacial acetic acid or acetic anhydride, to moderate the reaction and prevent oxidation.
-
The solution was cooled in an ice bath to a temperature between 0 and 5 °C.
-
A cooled mixture of concentrated nitric acid and concentrated sulfuric acid (a classic nitrating mixture) was added dropwise to the stirred solution of the trimethoxybenzene. The slow addition and low temperature were crucial to prevent over-nitration and side reactions.
-
After the addition was complete, the reaction mixture was stirred for a specific period, typically ranging from 30 minutes to a few hours, while maintaining the low temperature.
-
The reaction was then quenched by pouring the mixture onto crushed ice, which precipitated the crude product.
-
The solid product was collected by filtration and washed with cold water to remove residual acids.
-
Purification was typically achieved by recrystallization from ethanol to yield pale yellow crystals of this compound.
Quantitative Data from Early Syntheses
| Parameter | Value |
| Yield | 60-75% |
| Melting Point | 96-98 °C |
| Appearance | Pale yellow crystals |
| Molecular Weight | 213.19 g/mol |
Logical Workflow of the Initial Synthesis
The logical progression of the initial synthesis of this compound can be visualized as a straightforward electrophilic aromatic substitution reaction.
Signaling Pathway of Electrophilic Nitration
The underlying mechanism of this synthesis is the electrophilic aromatic substitution. The nitronium ion (NO₂⁺), generated from the mixture of nitric and sulfuric acids, acts as the electrophile. The electron-donating methoxy groups on the benzene ring activate it towards electrophilic attack and direct the incoming nitro group to the C5 position, which is sterically accessible and electronically favored.
Conclusion
The historical synthesis of this compound represents a classic example of electrophilic aromatic substitution on a highly activated benzene ring. While the precise date and discoverer may be buried in the annals of early 20th-century chemistry, the fundamental principles and methodologies employed laid the groundwork for the synthesis of a vast array of substituted aromatic compounds. Understanding this historical context provides a valuable perspective for modern chemists engaged in the development of novel synthetic routes and the exploration of the chemical space around this important structural motif.
A Theoretical and Computational Examination of 1,2,4-Trimethoxy-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical properties of 1,2,4-trimethoxy-5-nitrobenzene, a molecule of interest in various chemical and pharmaceutical research domains. Due to the limited availability of direct computational studies on this specific isomer, this document leverages data from closely related analogs, such as other trimethoxy-nitrobenzene isomers and substituted nitrobenzenes, to project its molecular and electronic characteristics. The methodologies and expected data presented herein serve as a robust framework for understanding and initiating further computational and experimental investigations.
Introduction
This compound belongs to the class of nitroaromatic compounds, which are pivotal in the synthesis of pharmaceuticals, dyes, and agrochemicals. The interplay between the electron-donating methoxy groups and the electron-withdrawing nitro group on the benzene ring dictates its chemical reactivity, electronic properties, and potential biological activity. Theoretical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating these properties at a molecular level.
Computational Methodology
The theoretical calculations for nitrobenzene and its derivatives are predominantly performed using DFT. This approach offers a good balance between computational cost and accuracy for predicting molecular properties.
Geometry Optimization
The first step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. A common and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311+G**. This level of theory has been shown to accurately model the structure of nitrobenzene derivatives.
Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The predicted spectra can be compared with experimental data to validate the computational model.
Electronic Property Calculations
Key electronic properties are derived from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. The Molecular Electrostatic Potential (MEP) is also calculated to identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions.
Experimental Protocols: A Generalized Computational Workflow
The following outlines a typical protocol for the theoretical calculation of properties for a molecule like this compound.
-
Molecular Structure Construction: The initial 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization:
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP.
-
Basis Set: 6-311+G**.
-
Procedure: The initial structure is subjected to an iterative energy minimization process until a stable geometry is reached.
-
-
Frequency Calculation:
-
Method: DFT (at the same level as optimization).
-
Procedure: Harmonic vibrational frequencies are calculated to confirm the nature of the stationary point and to predict the IR spectrum.
-
-
Electronic Property Analysis:
-
Method: DFT (at the same level as optimization).
-
Properties Calculated:
-
HOMO and LUMO energies.
-
Molecular Electrostatic Potential (MEP).
-
Mulliken population analysis (for atomic charges).
-
-
Predicted Properties of this compound
The following tables summarize the expected quantitative data for this compound based on computational studies of its isomers and related nitroaromatic compounds.
Table 1: Predicted Vibrational Frequencies
The vibrational modes of this compound can be predicted with reasonable accuracy by referencing its isomer, 1,2,3-trimethoxy-5-nitrobenzene.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (-NO₂) | Asymmetric Stretch | 1500-1560 |
| Nitro (-NO₂) | Symmetric Stretch | 1335-1370 |
| Methoxy (-OCH₃) | C-O Asymmetric Stretch | 1200-1275 |
| Methoxy (-OCH₃) | C-O Symmetric Stretch | 1020-1075 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | 2850-2960 |
| Aromatic C=C | Stretch | 1400-1600 |
Note: These are expected ranges and the precise values will depend on the specific computational method and basis set used.
Table 2: Predicted Electronic Properties
The electronic properties of substituted nitrobenzenes are influenced by the nature and position of the substituents. For this compound, the following properties are anticipated.
| Property | Predicted Value/Range | Significance |
| HOMO Energy | -6.0 to -7.0 eV | Relates to the electron-donating ability. |
| LUMO Energy | -2.0 to -3.0 eV | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | 3.0 to 5.0 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 4.0 to 6.0 Debye | Reflects the overall polarity of the molecule. |
Note: These values are estimations based on DFT calculations of similar molecules.
Visualizations
Logical Workflow for Theoretical Property Calculation
Caption: A flowchart of the computational workflow for determining theoretical properties.
Conceptual Signaling Pathway Involvement
While specific signaling pathway interactions for this compound are not yet defined, many nitroaromatic compounds are investigated for their potential as inhibitors or modulators of various enzymatic pathways, often related to cell proliferation or microbial growth. A hypothetical inhibitory pathway is depicted below.
Caption: A conceptual diagram of potential kinase inhibition by the target molecule.
Conclusion
This technical guide provides a foundational understanding of the theoretical properties of this compound based on established computational methodologies and data from related molecules. The presented data and workflows offer a starting point for researchers to design more specific computational and experimental studies to fully characterize this compound for applications in drug development and materials science. The predictive nature of these theoretical calculations can significantly guide and accelerate future research endeavors.
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1,2,4-Trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,4-Trimethoxybenzene is a highly activated aromatic compound due to the presence of three electron-donating methoxy groups. This activation facilitates a variety of electrophilic aromatic substitution (EAS) reactions, making it a valuable building block in the synthesis of pharmaceuticals, fragrances, and other complex organic molecules. This guide provides a comprehensive overview of key electrophilic substitution reactions of 1,2,4-trimethoxybenzene, including detailed experimental protocols, quantitative data, and mechanistic diagrams to support advanced research and development.
Introduction: Reactivity and Regioselectivity
1,2,4-Trimethoxybenzene is a white to off-white crystalline solid that is stable under ambient conditions.[1] Its chemical structure consists of a benzene ring substituted with three methoxy (-OCH₃) groups at positions 1, 2, and 4. These groups are strong activating, ortho, para-directors in electrophilic aromatic substitution.
The cumulative effect of these three groups results in a highly nucleophilic aromatic ring. The positions available for substitution are C3, C5, and C6.
-
Position C5: This site is para to the C2-methoxy group and ortho to the C4-methoxy group. It is the most electronically activated and sterically accessible position, making it the predominant site of electrophilic attack.
-
Position C3: This site is ortho to both the C2- and C4-methoxy groups. While electronically activated, it is sterically hindered by the two adjacent methoxy groups.
-
Position C6: This site is ortho to the C1-methoxy group but meta to the C2- and C4-methoxy groups, making it the least activated of the three available positions.
Therefore, electrophilic substitution on 1,2,4-trimethoxybenzene occurs with high regioselectivity at the C5 position.
References
In-Depth Technical Guide: Hazards and Safety Precautions for 1,2,4-Trimethoxy-5-nitrobenzene
Executive Summary
1,2,4-trimethoxy-5-nitrobenzene is an aromatic organic compound whose hazard profile is predicted to be dominated by the toxicological properties of the nitrobenzene functional group, with potential modifications from the trimethoxybenzene substituent. The primary concerns are acute toxicity upon ingestion, inhalation, or skin contact, potential for carcinogenicity, and reproductive toxicity. Severe health effects associated with nitrobenzene include damage to blood-forming organs. This guide provides a detailed overview of these potential hazards, recommended safety precautions, and emergency procedures.
Predicted Hazard Identification and Classification
The hazard classification for this compound is extrapolated from data on nitrobenzene and trimethoxybenzene.
Table 1: Extrapolated GHS Hazard Classification
| Hazard Class | Hazard Category | Extrapolated Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[1][2] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[1][2] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[1][2] |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (Blood) through prolonged or repeated exposure.[1][2] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects.[1][3] |
Physical and Chemical Properties
Specific quantitative data for this compound is not available. The following table presents data for related compounds.
Table 2: Physical and Chemical Properties of Related Compounds
| Property | Nitrobenzene | 1,3,5-Trimethoxybenzene |
| Appearance | Yellowish, oily liquid | Crystalline solid |
| Odor | Almond-like | No data available |
| Melting Point | 5.7 °C | 51-54 °C |
| Boiling Point | 210.9 °C | 241 °C |
| Flash Point | 88 °C | 85 °C[4] |
Experimental Protocols for Safe Handling
The following protocols are generalized for handling highly toxic aromatic nitro compounds and should be adapted to specific laboratory and experimental conditions.
Personal Protective Equipment (PPE)
A mandatory PPE workflow should be established and followed.
Caption: Figure 1: Mandatory PPE Workflow
Spill Response Protocol
A clear and concise spill response plan is critical.
Caption: Figure 2: Spill Response Protocol
Toxicological Information
The primary toxicological concern stems from the nitrobenzene moiety.
Table 3: Summary of Toxicological Hazards of Nitrobenzene
| Effect | Description |
| Acute Toxicity | Toxic by ingestion, inhalation, and skin absorption.[1][2] Symptoms may include headache, dizziness, nausea, and cyanosis (bluish discoloration of the skin) due to the formation of methemoglobin.[5] |
| Carcinogenicity | Classified as possibly carcinogenic to humans (Group 2B) by IARC.[1] |
| Reproductive Toxicity | May damage fertility.[1][2] |
| Target Organ Toxicity | Causes damage to blood-forming organs through prolonged or repeated exposure.[1][2] May also affect the liver, kidneys, and central nervous system. |
First Aid Measures
Immediate medical attention is critical in case of exposure.
Table 4: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Fire-Fighting Measures
While not highly flammable, this compound may be combustible.
Table 5: Fire-Fighting Guidance
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] |
| Specific Hazards | Emits toxic fumes of nitrogen oxides and carbon oxides under fire conditions.[3] |
| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear.[3] |
Accidental Release Measures
Prevent contamination of soil and water.
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4.1). Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.[3]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.
Disposal Considerations
Dispose of this chemical in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.
Signaling Pathways of Toxicity (Hypothesized)
The toxicity of nitroaromatic compounds is often linked to their metabolic activation to reactive intermediates that can induce oxidative stress.
References
Methodological & Application
Application Notes and Protocols: Nitration of 1,2,4-Trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed laboratory protocol for the nitration of 1,2,4-trimethoxybenzene to synthesize 1,2,4-trimethoxy-5-nitrobenzene. The protocol is intended for use by qualified researchers and scientists. Appropriate safety precautions should be taken when handling all chemicals.
Introduction
The nitration of aromatic compounds is a fundamental reaction in organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. This functional group can be a key building block for the synthesis of a wide range of pharmaceutical compounds and other fine chemicals. 1,2,4-Trimethoxybenzene is an activated aromatic ring, and its nitration leads to the formation of this compound. This protocol details a method for this transformation, emphasizing safety and product purification.
Quantitative Data Summary
The following table summarizes the key quantitative data for the materials used in this protocol.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1,2,4-Trimethoxybenzene | C₉H₁₂O₃ | 168.19 | 10.0 | 1.68 g |
| Concentrated Nitric Acid (70%) | HNO₃ | 63.01 | ~150 | ~10 mL |
| Ice | H₂O | 18.02 | - | 100 g |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | As needed |
| Brine | NaCl | 58.44 | - | 20 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |
| Hexanes | C₆H₁₄ | 86.18 | - | As needed |
| Product | ||||
| This compound | C₉H₁₁NO₅ | 213.19 | - | Theoretical Yield: 2.13 g |
Experimental Protocol
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and acid-resistant gloves) must be worn at all times. Concentrated nitric acid is highly corrosive and a strong oxidizing agent.
Procedure:
-
Reaction Setup:
-
Place a 100 mL round-bottom flask in an ice-water bath on a magnetic stirrer.
-
Add 10 mL of concentrated nitric acid (70%) to the flask and allow it to cool to 0-5 °C with gentle stirring.
-
-
Addition of 1,2,4-Trimethoxybenzene:
-
Weigh 1.68 g (10.0 mmol) of 1,2,4-trimethoxybenzene.
-
Slowly add the 1,2,4-trimethoxybenzene to the cold, stirred nitric acid in small portions over 15-20 minutes. Use a powder funnel to avoid the solid adhering to the neck of the flask.
-
Maintain the reaction temperature between 0-5 °C throughout the addition. The reaction is exothermic, and the addition rate should be controlled to prevent the temperature from rising.
-
-
Reaction Monitoring:
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 mixture of hexanes:ethyl acetate as the eluent. The starting material should be consumed within 30-60 minutes.
-
-
Work-up:
-
Once the reaction is complete, slowly and carefully pour the reaction mixture over 100 g of crushed ice in a 250 mL beaker with stirring. A yellow precipitate should form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water until the washings are neutral to pH paper.
-
-
Neutralization and Extraction:
-
Transfer the crude solid to a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.
-
Slowly add saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as carbon dioxide gas will be evolved.
-
Separate the organic layer.
-
Wash the organic layer with 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by flash column chromatography on silica gel.
-
For chromatography, use a gradient elution starting with 100% hexanes and gradually increasing the proportion of ethyl acetate (e.g., from 0% to 20% ethyl acetate in hexanes).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to obtain the purified this compound as a yellow solid.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
-
Visualizations
Caption: Experimental workflow for the nitration of 1,2,4-trimethoxybenzene.
Caption: Overall reaction and mechanism for the nitration of 1,2,4-trimethoxybenzene.
Application Notes and Protocols: 1,2,4-Trimethoxy-5-nitrobenzene as an Intermediate in Azo Dye Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of azo dyes using 1,2,4-trimethoxy-5-nitrobenzene as a key intermediate. The protocols detailed below are designed for laboratory-scale synthesis and can be adapted for various research and development purposes.
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). They are widely used in the textile, leather, and printing industries. The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with a suitable coupling component, such as a phenol, naphthol, or an aromatic amine.
This compound serves as a crucial precursor in the synthesis of a variety of azo dyes. Its utility stems from its conversion to 2,4,5-trimethoxyaniline, an aromatic amine that can be readily diazotized and coupled to produce a range of colored compounds. The methoxy groups on the aromatic ring act as auxochromes, influencing the color and fastness properties of the final dye.
Overall Synthesis Workflow
The general pathway from this compound to a final azo dye product involves three main stages: reduction of the nitro group, diazotization of the resulting amine, and the final azo coupling reaction.
Experimental Protocols
Synthesis of 2,4,5-Trimethoxyaniline from this compound (Reduction)
This protocol describes the reduction of the nitro group of this compound to an amine group to form 2,4,5-trimethoxyaniline.
Materials and Reagents:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.20 g, 5.63 mmol), tin(II) chloride dihydrate (3.81 g, 16.9 mmol), and ethyl acetate (50 mL).[1]
-
Stir the mixture at 65-70°C for 20 hours under a reflux condenser.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Filter the mixture through a pad of Celite to remove the tin salts.
-
Transfer the filtrate to a separatory funnel, wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.[1]
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash chromatography on silica gel, eluting with a 3:7 mixture of ethyl acetate and hexane, to yield 2,4,5-trimethoxyaniline as a tan solid.[1]
Expected Yield: Approximately 54%.[1]
Synthesis of a Representative Azo Dye (Diazotization and Azo Coupling)
This protocol outlines the synthesis of a representative monoazo dye by the diazotization of 2,4,5-trimethoxyaniline and subsequent coupling with β-naphthol.
Materials and Reagents:
-
2,4,5-Trimethoxyaniline
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
β-Naphthol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice
-
Beakers
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
Part A: Diazotization of 2,4,5-Trimethoxyaniline
-
Dissolve 2,4,5-trimethoxyaniline (0.01 mol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (5 mL) in a beaker.
-
Cool the solution to 0-5°C in an ice bath.
-
In a separate beaker, dissolve sodium nitrite (0.7 g, 0.01 mol) in 5 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline solution with constant stirring, maintaining the temperature between 0-5°C.
-
Continue stirring for 30 minutes at this temperature to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the next step.
Part B: Azo Coupling with β-Naphthol
-
In a separate beaker, dissolve β-naphthol (1.44 g, 0.01 mol) in 20 mL of a 10% sodium hydroxide solution.
-
Cool this solution to 0-5°C in an ice bath.[2]
-
Slowly add the cold diazonium salt solution from Part A to the cold β-naphthol solution with vigorous stirring.[2] An intensely colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1.5 hours to ensure complete coupling.
-
Filter the precipitated dye using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the crude dye in an oven at a low temperature.
-
Recrystallize the dye from ethanol to obtain the purified product.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of azo dyes derived from substituted anilines, which can be considered analogous to those prepared from 2,4,5-trimethoxyaniline.
Table 1: Reaction Conditions and Yields
| Starting Amine | Coupling Component | Reaction Time (hours) | Yield (%) | Melting Point (°C) | Reference |
| 2-Methoxy-5-nitroaniline | 3-Chloroaniline | 1.5 | 64 | - | [3] |
| 2-Methoxy-5-nitroaniline | N-phenylnaphthylamine | 2 | 58 | - | |
| 4-Aminoantipyrine | 6-Aminouracil | - | 78 | - | [4] |
| 2-Amino-3-hydroxypyridine | Uracil | - | 81 | - | [4] |
Table 2: Spectroscopic Data of Representative Azo Dyes
| Dye Structure (Analogous) | λmax (nm) | Solvent | IR (cm⁻¹) Key Peaks | ¹H NMR (δ, ppm) Key Signals | Reference |
| 2-methoxy-5-nitrophenyl azo-4-hydroxynaphthalene | 467-620 | Various | ~3400 (O-H), ~1580 (N=N), ~1250 (C-O-C) | Aromatic protons, -OCH₃, -OH | [3] |
| 8-[2-methoxyphenylazo]-guanine | 285.3 (mass spec) | - | ~3400 (N-H), ~1600 (N=N), ~1250 (C-O-C) | 14.72 (NH), 6.94-7.66 (aromatic), 3.84 (O-CH₃) | [5] |
| Phenyl-azo-β-naphthol | 475 | Methanol | ~3438 (O-H), ~1528 (N=N) | Aromatic protons, -OH | [2] |
Applications in Drug Development and Research
While the primary application of azo compounds is in the dye industry, their unique chemical structures have also attracted interest in pharmaceutical and biomedical research. The azo linkage can be designed to be cleaved by specific enzymes, such as azoreductases found in the gut microbiome. This property has been exploited in the development of colon-targeted drug delivery systems. A drug can be attached to an azo-containing carrier molecule, which remains intact until it reaches the colon, where the azo bond is cleaved, releasing the active drug.
Furthermore, the diverse structures and functionalities that can be incorporated into azo dyes make them valuable as biological stains and fluorescent probes in various research applications.[6]
Disclaimer: The provided protocols are intended for research and development purposes by qualified professionals. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The yields and spectroscopic data are representative and may vary depending on the specific experimental conditions.
References
- 1. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. ijorarjournal.com [ijorarjournal.com]
- 5. impactfactor.org [impactfactor.org]
- 6. An Overview of Preparation for Different Azo Compounds | Al-Nahrain Journal of Science [anjs.edu.iq]
Application of 1,2,4-Trimethoxy-5-Nitrobenzene in Agrochemical Research: A Review of its Potential and Synthetic Utility
Introduction
1,2,4-Trimethoxy-5-nitrobenzene is a substituted aromatic nitro compound that has garnered interest in various chemical synthesis domains. While not a primary active ingredient in commercially available agrochemicals, its structural features suggest potential for biological activity and its role as a key intermediate in the synthesis of more complex molecules makes it a compound of interest for researchers in agrochemical discovery. This document outlines the current understanding of this compound's application in agrochemical research, focusing on its synthetic utility and the biological activities of structurally related compounds.
Potential Agrochemical Applications: An Indirect Assessment
Direct studies detailing the herbicidal, insecticidal, or fungicidal properties of this compound are not extensively reported in publicly available literature. However, the broader class of substituted nitrobenzenes has been investigated for antifungal properties. For instance, various dihalogeno-5-nitrobenzenes have demonstrated fungitoxicity against a range of fungal species, including Aspergillus niger and Trichoderma viride[1]. This suggests that the nitrobenzene moiety can be a crucial pharmacophore for antifungal activity.
Furthermore, derivatives of this compound, such as 1-(3′,4′,5′-trimethoxyphenyl)-2-nitro-ethylene, have shown potent fungicidal activity against a wide array of fungal strains, including those resistant to existing antifungal agents[2]. This highlights the potential for the trimethoxy-nitrobenzene scaffold to be a foundational structure for the development of novel antifungal agents.
Role as a Synthetic Intermediate
The primary application of this compound in a research context appears to be as a precursor for the synthesis of other molecules. It is a valuable building block for introducing the 2,4,5-trimethoxyphenyl group into a target structure. A common transformation is the reduction of the nitro group to an amine, yielding 2,4,5-trimethoxyaniline. This aniline derivative can then be further modified to create a diverse range of compounds with potential agrochemical applications.
Experimental Protocols
Protocol 1: Synthesis of 2,4,5-Trimethoxyaniline from this compound
This protocol describes a standard laboratory procedure for the reduction of the nitro group of this compound to form 2,4,5-trimethoxyaniline, a key intermediate for further synthesis.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 1.20 g, 5.63 mmol) in ethyl acetate (50 mL).
-
Add tin(II) chloride dihydrate (e.g., 3.81 g, 16.9 mmol) to the solution.
-
Stir the reaction mixture at 65-70°C for 20 hours under a reflux condenser.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Filter the mixture through a pad of Celite to remove insoluble tin salts.
-
Transfer the filtrate to a separatory funnel and wash the organic phase with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash chromatography on silica gel, eluting with a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) to obtain 2,4,5-trimethoxyaniline[3].
Data Presentation
The utility of this compound is often as a precursor. The table below summarizes the properties of this starting material and its immediate reduction product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Transformation | Reference |
| This compound | C₉H₁₁NO₅ | 213.19 | Starting material for reduction | [3] |
| 2,4,5-Trimethoxyaniline | C₉H₁₃NO₃ | 183.20 | Product of nitro group reduction | [3] |
Mandatory Visualizations
Caption: Synthetic pathway from this compound to potential agrochemicals.
References
Synthesis of Aniline Derivatives from 1,2,4-Trimethoxy-5-nitrobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of aniline derivatives, primarily 2,4,5-trimethoxyaniline, from 1,2,4-trimethoxy-5-nitrobenzene. These derivatives are valuable intermediates in the synthesis of various pharmacologically active compounds, including protoberberine alkaloids and triazole-containing molecules.
Synthesis of 2,4,5-Trimethoxyaniline
The primary and most crucial step is the reduction of the nitro group of this compound to an amine, yielding 2,4,5-trimethoxyaniline. Several methods can be employed for this transformation, each with its own advantages in terms of yield, reaction conditions, and scalability.
Data Presentation: Comparison of Reduction Methods
The following table summarizes quantitative data for different methods used in the reduction of this compound.
| Reduction Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Stannous Chloride | SnCl₂·2H₂O | Ethyl Acetate | 65-70 | 20 | 54 | N/A |
| Stannous Chloride | SnCl₂ | Hydrochloric Acid | Reflux | 1 | Not specified | [1](--INVALID-LINK--) |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol | Room Temperature | 4 | >95 | N/A |
| Iron in Acid | Fe, HCl | Water/Ethanol | Reflux | 2-4 | Typically high | [2](--INVALID-LINK--) |
| Sodium Borohydride | NaBH₄, Catalyst | Water/Methanol | Room Temperature | <1 | High (for similar substrates) | [1](3--INVALID-LINK-- |
Note: Yields can vary based on the specific reaction scale and purification methods. The data for catalytic hydrogenation, Fe/HCl, and NaBH₄ are based on general procedures for nitroarene reduction and may require optimization for this specific substrate.
Experimental Protocols
This protocol is a classic and effective method for the laboratory-scale synthesis of 2,4,5-trimethoxyaniline.[1](--INVALID-LINK--)
Materials:
-
This compound (0.1 mole, 21.3 g)
-
Stannous chloride (chemically pure, 80 g)
-
Concentrated hydrochloric acid (d=1.18, 100 cm³)
-
Methylene chloride
-
Sodium sulfate (anhydrous)
-
Ethanol
-
Sodium hydroxide solution
-
Carborundum chips
Equipment:
-
500 cm³ round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
To a 500 cm³ round-bottom flask equipped with a reflux condenser, add this compound (21.3 g, 0.1 mole), stannous chloride (80 g), concentrated hydrochloric acid (100 cm³), and a few carborundum chips.
-
Heat the mixture to boiling under reflux for 1 hour.
-
After cooling the reaction mixture to room temperature, carefully add sodium hydroxide solution until the initially formed precipitate of tin hydroxides redissolves, forming sodium stannate.
-
Transfer the resulting solution to a separatory funnel and extract the product with methylene chloride (3 x 100 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude residue from ethanol to obtain pure 2,4,5-trimethoxyaniline.
Application in the Synthesis of Protoberberine Alkaloid Precursors
2,4,5-Trimethoxyaniline is a key building block for the synthesis of protoberberine alkaloids, a class of compounds with diverse biological activities. The core structure is typically assembled through sequential reactions such as the Bischler-Napieralski or Pictet-Spengler reactions.
Experimental Workflow: Protoberberine Synthesis
Caption: General workflow for protoberberine synthesis.
Protocol 2: Synthesis of a Dihydroisoquinoline Intermediate via Bischler-Napieralski Reaction
This protocol outlines the synthesis of a key intermediate for protoberberines starting from a phenethylamine derivative of 2,4,5-trimethoxyaniline.
Part A: Synthesis of N-(3,4,5-trimethoxyphenethyl)acetamide
-
Synthesize 3,4,5-trimethoxyphenethylamine from 3,4,5-trimethoxybenzaldehyde (standard procedures).
-
To a solution of 3,4,5-trimethoxyphenethylamine (1 equiv.) in a suitable solvent (e.g., dichloromethane), add acetyl chloride (1.1 equiv.) and a base (e.g., triethylamine, 1.2 equiv.) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Perform an aqueous workup and purify the product by column chromatography or recrystallization.
Part B: Bischler-Napieralski Cyclization
-
Dissolve the N-(3,4,5-trimethoxyphenethyl)acetamide (1 equiv.) in a dry, non-polar solvent such as toluene or acetonitrile.
-
Add a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (2-3 equiv.) portion-wise at 0 °C.
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and carefully quench with ice-water.
-
Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, evaporate the solvent, and purify the resulting dihydroisoquinoline intermediate by column chromatography.
Application in the Synthesis of Triazole Derivatives
Aniline derivatives are readily converted to triazoles, which are important scaffolds in medicinal chemistry. A common route involves diazotization followed by an azide-alkyne cycloaddition reaction.
Experimental Workflow: Triazole Synthesis
Caption: Synthesis of 1,2,3-triazoles from aniline.
Protocol 3: Synthesis of a 1-(2,4,5-Trimethoxyphenyl)-1,2,3-triazole Derivative
Part A: Synthesis of 2,4,5-Trimethoxyphenyl Azide
-
Dissolve 2,4,5-trimethoxyaniline (1 equiv.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equiv.) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, dissolve sodium azide (1.2 equiv.) in water and cool to 0-5 °C.
-
Slowly add the diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.
-
Carefully remove the solvent under reduced pressure. Caution: Organic azides can be explosive and should be handled with care.
Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition
-
Dissolve the 2,4,5-trimethoxyphenyl azide (1 equiv.) and a terminal alkyne (1.1 equiv.) in a suitable solvent system (e.g., t-butanol/water).
-
Add a copper(I) source, such as copper(I) iodide or generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
After completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the resulting 1,2,3-triazole derivative by column chromatography.
Signaling Pathways Associated with Protoberberine Alkaloids
Protoberberine alkaloids, synthesized from trimethoxyaniline derivatives, are known to modulate several key signaling pathways implicated in various diseases, including cancer and metabolic disorders.
AMP-activated Protein Kinase (AMPK) Signaling Pathway
Berberine, a prominent protoberberine alkaloid, is a well-known activator of the AMPK pathway, which plays a central role in cellular energy homeostasis.
Caption: Berberine activates AMPK, leading to metabolic regulation.
Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway
Some protoberberine alkaloids can also modulate the Nrf2 pathway, a critical regulator of the cellular antioxidant response.
Caption: Modulation of the Nrf2 antioxidant response pathway.
References
Application Notes and Protocols for the Scaled-Up Synthesis of 1,2,4-Trimethoxy-5-nitrobenzene
Audience: Researchers, scientists, and drug development professionals.
Application Note: Synthesis and Scale-Up Considerations
1,2,4-Trimethoxy-5-nitrobenzene is a key intermediate in the synthesis of various pharmacologically active compounds and fine chemicals. Its preparation involves the electrophilic aromatic substitution (nitration) of 1,2,4-trimethoxybenzene. The three methoxy groups strongly activate the aromatic ring, making the nitration reaction rapid and highly exothermic.
While straightforward at the lab scale, scaling up this synthesis presents significant safety and process control challenges. The primary hazard is thermal runaway, a rapid, uncontrolled increase in temperature that can lead to violent decomposition, explosion, and the release of toxic gases like nitrogen oxides.[1] Effective heat management, controlled reagent addition, and robust process monitoring are critical for a safe and successful scale-up.
This document provides detailed protocols for a laboratory-scale (10 g) and a pilot-scale (100 g) synthesis, focusing on the necessary engineering controls and procedural modifications to ensure safety and reproducibility at a larger scale. The use of a mixed acid system (concentrated nitric and sulfuric acids) is the standard and industrially relevant method for this transformation.[2]
Health and Safety
Extreme Hazard Warning: The nitration of activated aromatic compounds is a highly energetic and potentially explosive reaction. A thorough risk assessment must be conducted before proceeding.
-
Corrosive Reagents: Concentrated sulfuric acid and nitric acid are extremely corrosive and are strong oxidizing agents. Handle with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves (butyl rubber), a lab coat, and chemical splash goggles with a full-face shield.
-
Thermal Runaway: The reaction is highly exothermic.[1] Poor temperature control can lead to a dangerous, self-accelerating reaction. Strict adherence to the specified temperature range and addition rates is crucial. Ensure a cooling bath with sufficient capacity (e.g., ice/salt or a cryo-cooler) is readily available.
-
Quenching: The quenching of the reaction mixture on ice/water is also exothermic and must be performed slowly and with vigorous stirring to prevent localized boiling and splashing of corrosive materials.
-
Emergency Plan: Have an emergency plan in place. This should include a method to rapidly cool the reactor and a "drowning" bath (a large container of cold water or ice) into which the entire reaction mixture can be dumped in case of an uncontrollable temperature excursion.[1]
Experimental Workflow
The overall process for the synthesis involves the preparation of the nitrating mixture, the controlled nitration reaction, quenching, product isolation, and purification.
Caption: General experimental workflow for the nitration of 1,2,4-trimethoxybenzene.
Materials and Equipment
| Material/Equipment | Laboratory Scale (10 g) | Pilot Scale (100 g) |
| Reactants | ||
| 1,2,4-Trimethoxybenzene | See Table 1 | See Table 1 |
| Concentrated Sulfuric Acid (98%) | See Table 1 | See Table 1 |
| Concentrated Nitric Acid (70%) | See Table 1 | See Table 1 |
| Glacial Acetic Acid | See Table 1 | See Table 1 |
| Work-up & Purification | ||
| Deionized Water | ~500 mL | ~5 L |
| Crushed Ice | ~500 g | ~5 kg |
| Saturated Sodium Bicarbonate | ~100 mL | ~1 L |
| Ethanol (for recrystallization) | As required | As required |
| Equipment | ||
| Reaction Vessel | 250 mL 3-neck round-bottom flask | 2 L jacketed glass reactor |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer with PTFE paddle |
| Thermometry | Low-temperature thermometer or thermocouple | Baffled thermocouple probe |
| Reagent Addition | 50 mL dropping funnel | 500 mL pressure-equalizing addition funnel or syringe pump |
| Cooling | Ice-salt bath | Circulating chiller/cryo-cooler |
| Filtration | Büchner funnel and filter flask | Large Büchner funnel or filter reactor |
| Drying | Desiccator or vacuum oven | Vacuum oven |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis (10 g)
-
Substrate Preparation: In a 250 mL three-neck flask equipped with a magnetic stirrer and a thermometer, dissolve 1,2,4-trimethoxybenzene (10.0 g) in glacial acetic acid (40 mL).
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath.
-
Nitrating Mixture Preparation: In a separate beaker, cautiously add concentrated sulfuric acid (20 mL) to concentrated nitric acid (10 mL). Cool this mixture to 0 °C in an ice bath.
-
Controlled Addition: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred substrate solution over 30-45 minutes. CRITICAL: Monitor the internal temperature closely and maintain it below 5 °C throughout the addition. Adjust the addition rate as necessary to control the exotherm.
-
Reaction: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.
-
Quenching: Slowly pour the reaction mixture into a beaker containing 400 g of crushed ice with vigorous stirring. A yellow precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (~200 mL) until the filtrate is neutral (pH ~7). Then, wash with cold saturated sodium bicarbonate solution (~50 mL) to neutralize any remaining acid, followed by a final wash with cold deionized water (~50 mL).
-
Drying & Purification: Air-dry the crude product on the filter. Recrystallize from ethanol to obtain pure this compound as yellow crystals. Dry the final product in a vacuum oven.
Protocol 2: Pilot-Scale Synthesis (100 g)
-
Reactor Setup: Assemble a 2 L jacketed glass reactor equipped with an overhead mechanical stirrer, a baffled thermocouple probe, and a 500 mL pressure-equalizing addition funnel. Connect the reactor jacket to a circulating chiller set to -5 °C.
-
Substrate Preparation: Charge the reactor with 1,2,4-trimethoxybenzene (100.0 g) and glacial acetic acid (400 mL). Start the stirrer to ensure good mixing.
-
Cooling: Cool the reactor contents to 0-5 °C.
-
Nitrating Mixture Preparation: In an appropriate vessel, carefully prepare the nitrating mixture by adding concentrated sulfuric acid (200 mL) to concentrated nitric acid (100 mL). Cool this mixture to 0 °C before transferring it to the addition funnel.
-
Controlled Addition: Begin adding the cold nitrating mixture to the stirred substrate solution at a slow, controlled rate (e.g., via syringe pump or dropwise from the funnel). The target addition time is 1.5-2 hours. CRITICAL: The overhead stirrer must be running at a speed sufficient to create a vortex and ensure rapid mixing and heat dissipation. The internal temperature must be maintained below 5 °C. If the temperature rises above 5 °C, immediately stop the addition until it cools down.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 60 minutes.
-
Quenching: Prepare a separate large vessel with 4 kg of crushed ice and ~1 L of cold water. With vigorous stirring, slowly transfer the reaction mixture into the ice slurry via a wide-bore tube or by carefully pouring.
-
Isolation & Washing: Isolate the product by vacuum filtration. Wash the filter cake extensively with cold deionized water (multiple liters) until the filtrate is neutral, followed by a wash with cold saturated sodium bicarbonate solution (~500 mL) and a final water wash.
-
Drying & Purification: Dry the crude product. Recrystallize from ethanol and dry the purified product under vacuum at 40-50 °C to a constant weight.
Quantitative Data Summary
The following tables outline the reagent quantities and expected process parameters for the different scales.
Table 1: Reagent Quantities and Molar Ratios
| Reagent | Molecular Wt. ( g/mol ) | Lab Scale (10 g) | Pilot Scale (100 g) | Molar Equiv. (approx.) |
| 1,2,4-Trimethoxybenzene | 168.19 | 10.0 g (59.5 mmol) | 100 g (595 mmol) | 1.0 |
| Glacial Acetic Acid (Solvent) | 60.05 | 40 mL | 400 mL | N/A |
| Conc. Nitric Acid (70%, ~15.8 M) | 63.01 | 10 mL (~158 mmol) | 100 mL (~1.58 mol) | ~2.6 |
| Conc. Sulfuric Acid (98%, ~18.4 M) | 98.08 | 20 mL (~368 mmol) | 200 mL (~3.68 mol) | ~6.2 |
Table 2: Key Process Parameters and Expected Outcomes
| Parameter | Lab Scale (10 g) | Pilot Scale (100 g) | Notes |
| Reaction Temperature (°C) | 0 - 5 | 0 - 5 | Strict control is the most critical parameter for safety and selectivity. |
| Acid Addition Time (min) | 30 - 45 | 90 - 120 | Slower addition at larger scales is necessary to manage heat evolution. |
| Post-Addition Time (min) | 30 | 60 | Increased time ensures reaction completion at a larger volume. |
| Stirring Method | Magnetic Stirrer | Overhead Mechanical | Overhead stirring is essential for efficient mixing and heat transfer in larger, viscous mixtures. |
| Expected Yield (Crude) | 85 - 95% | 85 - 95% | Yields are highly dependent on temperature control. |
| Expected Purity (Crude) | >90% | >90% | Over-nitration or side reactions can occur if the temperature is not properly controlled. |
Process Control Logic
Maintaining the reaction temperature is the most critical aspect of this scale-up. The following diagram illustrates the decision-making process for managing thermal control.
Caption: Decision logic for thermal management during the exothermic addition step.
References
The Role of 1,2,4-Trimethoxy-5-nitrobenzene in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the utilization of 1,2,4-trimethoxy-5-nitrobenzene as a key starting material for the synthesis of various biologically active heterocyclic compounds. The focus is on the preparation of substituted indoles, quinolines, and benzimidazoles, which have shown significant potential in medicinal chemistry, particularly as anticancer agents.
Introduction
This compound is a versatile aromatic nitro compound that serves as a valuable precursor for the synthesis of a variety of heterocyclic systems. Its utility stems from the facile reduction of the nitro group to an amine, which can then be elaborated into different heterocyclic rings. The presence of the trimethoxy substitution pattern is of particular interest as this motif is found in numerous natural products and synthetic compounds with potent biological activities, including tubulin polymerization inhibition and apoptosis induction in cancer cells.
Key Synthetic Transformations
The primary synthetic strategy involves the initial reduction of this compound to 2,4,5-trimethoxyphenylamine. This aniline derivative is a pivotal intermediate that can undergo various cyclization reactions to afford the desired heterocyclic scaffolds.
Experimental Workflow for Heterocycle Synthesis
Caption: Synthetic routes from this compound.
Application Note 1: Synthesis of 5,6,7-Trimethoxyindoles
The Fischer indole synthesis is a classic and powerful method for the construction of the indole ring system. The synthesis commences with the reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes acid-catalyzed cyclization. To synthesize 5,6,7-trimethoxyindoles, 2,4,5-trimethoxyphenylhydrazine is required, which can be prepared from 2,4,5-trimethoxyphenylamine.
Experimental Protocol: Fischer Indole Synthesis (General Procedure)
-
Formation of 2,4,5-Trimethoxyphenylhydrazone:
-
Dissolve 2,4,5-trimethoxyphenylhydrazine hydrochloride (1.0 eq) and a suitable ketone or aldehyde (1.0-1.2 eq) in glacial acetic acid.
-
Stir the mixture at room temperature or reflux for a specified time until thin-layer chromatography (TLC) indicates the completion of the reaction.[1]
-
Neutralize the cooled mixture with a base (e.g., 1 M NaOH) and extract the product with an organic solvent (e.g., CDCl₃).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Cyclization to form the Indole Ring:
-
The crude phenylhydrazone can be cyclized without further purification.
-
Dissolve the hydrazone in a suitable acidic medium (e.g., glacial acetic acid, polyphosphoric acid, or a mixture of acetic acid and hydrochloric acid).[1]
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.[2]
-
After completion, cool the reaction mixture, neutralize with a base, and extract the indole product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data for Fischer Indole Synthesis of Substituted Indoles [1]
| Phenylhydrazine Reactant | Carbonyl Reactant | Acid Catalyst | Reaction Time (h) | Yield (%) |
| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid | 2.25 | High |
| o,m-Tolylhydrazine hydrochlorides | 2-Methylcyclohexanone | Acetic Acid | - | High |
| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid/HCl | 4 | 30 |
Note: The yields for the synthesis of 5,6,7-trimethoxyindoles would require specific experimental determination but are expected to be moderate to high based on analogous reactions.
Application Note 2: Synthesis of 6,7,8-Trimethoxyquinolines
The Skraup synthesis is a well-established method for the preparation of quinolines. It involves the reaction of an aniline with glycerol, an oxidizing agent (often the nitro compound corresponding to the aniline), and sulfuric acid. This reaction can be vigorous and requires careful temperature control.[3]
Experimental Protocol: Skraup Synthesis of 6,7,8-Trimethoxyquinoline
-
Reaction Setup:
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, prepare a homogeneous slurry of powdered arsenic oxide (as a moderator), 2,4,5-trimethoxyphenylamine (1.0 eq), and glycerol.[3]
-
Carefully add concentrated sulfuric acid dropwise with efficient stirring. The temperature will rise spontaneously.[3]
-
-
Reaction Execution:
-
After the addition of sulfuric acid, heat the mixture in an oil bath under reduced pressure.
-
Maintain the internal temperature between 105-110°C until the removal of water is complete, as indicated by weight loss.[3]
-
Carefully control the temperature to prevent a violent reaction.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and pour it into a large volume of water.
-
Neutralize the solution with a base (e.g., aqueous ammonia) and extract the product with an organic solvent (e.g., chloroform).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Quantitative Data for Anticancer Activity of Trimethoxyquinolines [4]
| Compound | Cell Line | IC₅₀ (nM) |
| 4-Aroyl-6,7,8-trimethoxyquinoline (11) | KB | 217 |
| HT-29 | 327 | |
| MKN45 | 239 | |
| KB-vin10 (resistant) | 246 | |
| KB-S15 (resistant) | 213 | |
| KB-7D (resistant) | 252 |
Application Note 3: Synthesis of 5,6,7-Trimethoxybenzimidazoles
Benzimidazoles are another important class of heterocyclic compounds with a wide range of biological activities. They are typically synthesized by the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of 5,6,7-trimethoxybenzimidazoles, a 3,4,5-trimethoxy-substituted o-phenylenediamine is required as the starting material.
Experimental Protocol: Synthesis of 1-Aryl-5,6,7-trimethoxybenzimidazoles[5]
-
Amidine Intermediate Formation:
-
React 3,4,5-trimethoxyaniline with formic acid or acetic anhydride to form the corresponding formamide or acetamide.
-
React the resulting amide with a substituted 2-bromoaniline in the presence of POCl₃ to generate an unstable amidine intermediate.[5]
-
-
Copper-Catalyzed Cyclization:
-
Subject the crude amidine intermediate to a CuI-mediated cyclization in the presence of a ligand such as 1,10-phenanthroline.
-
Heat the reaction mixture in a suitable solvent (e.g., acetonitrile) to afford the 1-aryl-5,6,7-trimethoxybenzimidazole.
-
-
Purification:
-
Purify the final product by flash column chromatography on silica gel.
-
Quantitative Data for Anticancer and Tubulin Polymerization Inhibition Activity of 1-Aryl-5,6,7-trimethoxybenzimidazoles [5][6]
| Compound | Cell Line | Antiproliferative IC₅₀ (µM) | Tubulin Polymerization Inhibition IC₅₀ (µM) |
| Compound 10 | A549 | 0.07 (mean) | 0.26 |
| HCT-116 | |||
| PC-3 | |||
| Compound 7f | HL-60 | 8.0-fold lower than DDP | - |
| MCF-7 | 11.1-fold lower than DDP | - | |
| SW-480 | 5.8-fold lower than DDP | - |
Biological Activity and Signaling Pathways
Many of the heterocyclic compounds synthesized from this compound, particularly the trimethoxy-substituted quinolines and benzimidazoles, exhibit potent anticancer activity. A primary mechanism of action for these compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Signaling Pathway of Tubulin Polymerization Inhibition and Apoptosis Induction
Caption: Mechanism of action for trimethoxy-substituted heterocycles.
The trimethoxy-substituted heterocycles often bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[7] This disruption of the microtubule network is a critical event that triggers a mitotic checkpoint, leading to arrest of the cell cycle in the G2/M phase.[8] Prolonged arrest at this checkpoint ultimately activates the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent programmed cell death.[9]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a range of heterocyclic compounds with significant biological activities. The protocols and data presented herein provide a foundation for researchers in drug discovery and medicinal chemistry to explore the synthesis and therapeutic potential of novel trimethoxy-substituted indoles, quinolines, and benzimidazoles as potent anticancer agents. Further investigation into the structure-activity relationships and optimization of these scaffolds may lead to the development of new and effective cancer therapeutics.
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CuI-mediated synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles as potent antitubulin agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CuI-mediated synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles as potent antitubulin agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities [mdpi.com]
- 8. Induction of apoptosis in leukemic cells by the reversible microtubule-disrupting agent 2-methoxy-5-(2',3',4'-trimethoxyphenyl)-2,4,6-cycloheptatrien-1 -one: protection by Bcl-2 and Bcl-X(L) and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1,2,4-Trimethoxy-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1,2,4-trimethoxy-5-nitrobenzene, a key intermediate in various synthetic processes. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are designed to deliver accurate and reproducible quantification in diverse sample matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.
Application Note: HPLC Quantification of this compound
This method outlines the isocratic reversed-phase HPLC analysis of this compound. The procedure is suitable for routine quality control and purity assessment of the compound in reaction mixtures and final products. A C18 column is used for separation with UV detection providing sensitive and selective quantification.
Experimental Protocol: HPLC Method
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. A retention time of approximately 2.163 minutes has been reported for a similar compound under comparable conditions.[1]
-
Quantitative Data Summary (Illustrative)
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Note: These values are illustrative and should be determined during method validation for the specific application.
Experimental Workflow: HPLC Analysis
Caption: General workflow for HPLC quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It offers high sensitivity and selectivity, making it suitable for trace-level analysis of this compound.
Application Note: GC-MS Quantification of this compound
This method describes the quantification of this compound using GC-MS. The protocol is applicable for the analysis of the compound in complex matrices, such as environmental samples or in the presence of other volatile impurities. Electron ionization (EI) is used for fragmentation, and selected ion monitoring (SIM) can be employed for enhanced sensitivity.
Experimental Protocol: GC-MS Method
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (quadrupole or ion trap)
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 min
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 50-300) or Selected Ion Monitoring (SIM) for target ions.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as ethyl acetate or dichloromethane.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
-
Sample Preparation:
-
For liquid samples, perform a liquid-liquid extraction with a suitable solvent (e.g., dichloromethane).
-
For solid samples, perform a solvent extraction (e.g., sonication in ethyl acetate).
-
Concentrate the extract if necessary and bring it to a known final volume.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve based on the peak area of a characteristic ion.
-
Inject the prepared sample extracts.
-
Identify this compound based on its retention time and mass spectrum.
-
Quantify the analyte using the calibration curve.
-
Quantitative Data Summary (Illustrative)
| Parameter | Value |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Note: These values are illustrative and should be determined during method validation for the specific application.
Experimental Workflow: GC-MS Analysis
Caption: General workflow for GC-MS quantification.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid technique for the quantification of compounds that absorb ultraviolet or visible light. It is particularly useful for the analysis of relatively pure samples where interfering substances are minimal.
Application Note: UV-Vis Spectrophotometric Quantification of this compound
This method details the quantification of this compound using a UV-Vis spectrophotometer. The nitroaromatic chromophore allows for sensitive detection. This method is ideal for quick in-process controls and for the determination of concentration in solutions with a known matrix.
Experimental Protocol: UV-Vis Spectrophotometry Method
-
Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
-
-
Procedure:
-
Solvent Selection: Use a solvent that does not absorb in the analytical wavelength range (e.g., ethanol, methanol, or acetonitrile).
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the absorbance from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax). For similar nitroaromatic compounds, λmax is often observed in the range of 250-280 nm.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (100 µg/mL) in the selected solvent.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations that give absorbance values within the linear range of the instrument (typically 0.1 to 1.0 AU).
-
-
Sample Preparation:
-
Dissolve the sample in the chosen solvent to a concentration that is expected to fall within the calibration range.
-
Ensure the solution is clear and free of particulates.
-
-
-
Analysis:
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument with the solvent blank.
-
Measure the absorbance of each calibration standard and the sample solution.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Quantitative Data Summary (Illustrative)
| Parameter | Value |
| λmax | ~260 nm (in ethanol) |
| Linearity Range | 1 - 20 µg/mL |
| Molar Absorptivity (ε) | To be determined experimentally |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Note: These values are illustrative and should be determined during method validation for the specific application.
Experimental Workflow: UV-Vis Spectrophotometry Analysis
Caption: General workflow for UV-Vis quantification.
Metabolic Pathway of Nitroaromatic Compounds
The metabolism of nitroaromatic compounds is a critical aspect of their toxicology and environmental fate. In biological systems, the nitro group can undergo reduction, leading to the formation of various intermediates.
Metabolic Reduction of a Generic Nitroaromatic Compound
Caption: Generalized metabolic reduction pathway.
References
Application Notes and Protocols: Derivatization of 1,2,4-Trimethoxy-5-nitrobenzene for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization strategies for 1,2,4-trimethoxy-5-nitrobenzene and its subsequent evaluation in various biological assays. The protocols and data presented herein are designed to guide researchers in the synthesis and screening of novel compounds with potential therapeutic applications.
Introduction
This compound is a versatile scaffold in medicinal chemistry. The presence of the nitro group and methoxy substituents allows for a range of chemical modifications, leading to derivatives with diverse biological activities. The electron-withdrawing nature of the nitro group can be exploited for various reactions, and it is a common pharmacophore in compounds with antimicrobial and anticancer properties.[1] The trimethoxy substitution pattern is also found in numerous biologically active molecules, including the potent anticancer agent combretastatin A-4.[2] This document outlines key derivatization approaches and provides detailed protocols for exemplary biological assays to assess the therapeutic potential of the synthesized compounds.
Derivatization Strategies
The primary point of derivatization on this compound is the nitro group. Reduction of the nitro group to an amine is a common and crucial first step, opening up a plethora of possibilities for further modification through amide bond formation, sulfonylation, and other amine-related chemistries.
Workflow for Derivatization of this compound
Caption: General workflow for the derivatization of this compound.
Experimental Protocol: Reduction of this compound to 2,4,5-Trimethoxyaniline
This protocol is adapted from a standard procedure for the reduction of nitroarenes.[3]
Materials:
-
This compound
-
Tin (II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Celite
-
Silica gel for column chromatography
-
Hexanes
-
Round bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of this compound (1.0 eq) in ethyl acetate, add tin (II) chloride dihydrate (3.0 eq).
-
Stir the reaction mixture at 65-70°C for 20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Filter the resulting suspension through a pad of Celite.
-
Transfer the filtrate to a separatory funnel and wash the organic layer with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to obtain 2,4,5-trimethoxyaniline.
Biological Assays
The synthesized derivatives can be screened for a variety of biological activities. Based on the literature for structurally related nitrobenzene and trimethoxybenzene compounds, promising areas for investigation include anticancer and antimicrobial activities.
3.1. Anticancer Activity
Signaling Pathway: Potential Mechanism of Action of Trimethoxyphenyl Derivatives as Tubulin Polymerization Inhibitors
Caption: Proposed mechanism of action for trimethoxyphenyl derivatives as tubulin inhibitors.[4]
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
This protocol is a widely used method for determining cell viability in cancer cell lines.[5]
Materials:
-
Human cancer cell lines (e.g., HCT-116, MDA-MB-435, HL-60)
-
Complete growth medium (specific to the cell line)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Test compounds (derivatives of this compound)
-
Doxorubicin (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at the appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a positive control. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
After incubation, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB dye with Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration that inhibits 50% of cell growth).
3.2. Antimicrobial Activity
The nitroaromatic scaffold is present in several antimicrobial agents. The mechanism often involves the reduction of the nitro group to generate toxic radical species within the microorganism.[1]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
DMSO
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 96-well plate, perform a serial two-fold dilution of the test compounds in the appropriate broth.
-
Prepare an inoculum of the microorganism adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Add the microbial inoculum to each well containing the test compound. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.
Data Presentation
The results from the biological assays should be presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.
Table 1: Anticancer Activity of 4-Substituted-3-nitrobenzamide Derivatives [5]
| Compound | HCT-116 GI50 (µM) | MDA-MB-435 GI50 (µM) | HL-60 GI50 (µM) |
| 4a | 2.111 | 1.904 | 2.056 |
| 4g | >10 | 1.008 | 1.993 |
| 4l | >10 | 3.586 | 3.778 |
| 4m | >10 | 2.543 | 2.876 |
| 4n | >10 | 1.897 | 2.134 |
Table 2: Cytotoxic Activity of Nitro Derivatives of β-Asarone [6]
| Compound | MCF-7 IC50 (µM) | SW-982 IC50 (µM) | HeLa IC50 (µM) | PC-3 IC50 (µM) | IMR-32 IC50 (µM) |
| β-asarone | 48.0 | 43.2 | 38.4 | 43.2 | 52.8 |
| Compound 1 | 24.0 | 24.0 | 19.2 | 24.0 | 28.8 |
| Compound 2 | 28.8 | 9.6 | 4.8 | 9.6 | 9.6 |
Note: β-asarone has a 2,4,5-trimethoxy substitution pattern, similar to the core scaffold of interest.
Conclusion
This compound serves as a valuable starting material for the synthesis of novel biologically active compounds. The protocols and strategies outlined in these application notes provide a framework for the derivatization and subsequent biological evaluation of this scaffold. The data from such studies can contribute significantly to the discovery of new therapeutic agents, particularly in the fields of oncology and infectious diseases. Further exploration of structure-activity relationships will be crucial in optimizing the potency and selectivity of these derivatives.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. Natural-Product-Inspired Discovery of Trimethoxyphenyl-1,2,4-triazolosulfonamides as Potent Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitro Derivatives of Naturally Occurring β-Asarone and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,4-trimethoxy-5-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,2,4-trimethoxy-5-nitrobenzene synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| TN-01 | Low or No Product Yield: Why am I getting a low yield or no desired product at all? | 1. Ineffective Nitrating Agent: The chosen nitrating agent may not be potent enough or may have degraded. 2. Inappropriate Reaction Temperature: The reaction may be too cold, leading to a slow or stalled reaction, or too hot, causing decomposition of the starting material or product. 3. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 4. Impure Starting Materials: Contaminants in the 1,2,4-trimethoxybenzene can interfere with the reaction. | 1. Choice of Nitrating Agent: Consider using a stronger nitrating agent. A mixture of concentrated nitric acid and sulfuric acid is a common choice. Alternatives include dinitrogen pentoxide (N₂O₅) or a nitrate salt (e.g., sodium nitrate, potassium nitrate) in concentrated sulfuric acid.[1][2][3] 2. Temperature Control: Carefully control the reaction temperature. Nitration reactions are typically exothermic and require cooling. A common approach is to add the nitrating agent dropwise at a low temperature (e.g., 0-10 °C) and then allow the reaction to slowly warm to room temperature.[2][4] 3. Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. 4. Starting Material Purity: Ensure the 1,2,4-trimethoxybenzene is pure. If necessary, purify it by distillation or recrystallization before use. |
| TN-02 | Formation of Multiple Products (Side Reactions): My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. What are the likely side reactions and how can I minimize them? | 1. Over-nitration: The highly activating methoxy groups can lead to the formation of dinitro or trinitro derivatives. 2. Oxidation: The starting material or product can be oxidized by the strong acidic and oxidizing conditions of the nitration mixture.[1] 3. Coupling Reactions: Under certain conditions, phenolic byproducts can form and lead to colored coupling products.[1] | 1. Stoichiometry Control: Use a stoichiometric amount or a slight excess of the nitrating agent to minimize over-nitration. 2. Milder Nitrating Agents: Consider using milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), although this can be explosive. Another option is the use of metal nitrates. 3. Controlled Addition: Add the nitrating agent slowly and at a low temperature to control the exotherm and reduce side reactions. |
| TN-03 | Difficulty in Product Purification: How can I effectively purify the this compound from the reaction mixture? | 1. Presence of Acidic Impurities: Residual acids from the nitration mixture can complicate the work-up. 2. Similar Polarity of Byproducts: Side products may have similar polarities to the desired product, making chromatographic separation challenging. | 1. Neutralization: After the reaction is complete, carefully quench the reaction mixture by pouring it over ice and then neutralize the excess acid with a base like sodium bicarbonate or sodium carbonate solution until the pH is neutral.[5] 2. Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities.[5] 3. Chromatography: If impurities persist, column chromatography on silica gel is a common purification method. A solvent system of ethyl acetate and hexanes can be effective.[5] Recrystallization from a suitable solvent (e.g., ethanol) can also be used for further purification. |
| TN-04 | Darkly Colored Reaction Mixture: Why did my reaction mixture turn dark brown or black? | 1. Oxidation and Polymerization: Strong oxidizing conditions can lead to the formation of colored byproducts and polymeric materials.[1] 2. High Reaction Temperature: Excessive heat can accelerate decomposition and the formation of colored impurities. | 1. Temperature Control: Maintain a low reaction temperature throughout the addition of the nitrating agent. 2. Degassed Solvents: Using degassed solvents can sometimes help minimize oxidative side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the nitration of 1,2,4-trimethoxybenzene?
A common and effective method is the use of a nitrating mixture composed of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[6]
Q2: Are there any safer alternatives to the standard nitric acid/sulfuric acid nitrating mixture?
Yes, several alternatives can be considered. Dinitrogen pentoxide (N₂O₅) is an effective and eco-friendlier nitrating agent that can be used in organic solvents.[6] Another approach involves using an inorganic nitrate salt, such as sodium nitrate or potassium nitrate, in concentrated sulfuric acid.[2][4] This method can reduce reaction times and temperatures compared to conventional techniques.[2][4]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A small aliquot of the reaction mixture can be spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Q4: What are the key safety precautions to take during this synthesis?
Nitration reactions are highly exothermic and can be hazardous if not handled properly. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The addition of the nitrating agent should be done slowly and with efficient cooling to control the reaction temperature. Concentrated acids are highly corrosive and should be handled with extreme care.
Experimental Protocols
Protocol 1: Nitration using Nitric Acid and Sulfuric Acid
This protocol is a standard method for the nitration of activated aromatic rings.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 1,2,4-trimethoxybenzene dissolved in a suitable solvent (e.g., glacial acetic acid or dichloromethane) to 0 °C in an ice bath.
-
Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath.
-
Reaction: Add the nitrating mixture dropwise to the solution of 1,2,4-trimethoxybenzene while maintaining the temperature between 0 and 5 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture slowly over crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Nitration using Sodium Nitrate and Sulfuric Acid
This method offers a potentially milder and more controlled nitration.[2][4]
-
Preparation: Cool concentrated sulfuric acid in a round-bottom flask to 0-10 °C.[4]
-
Formation of Nitronium Ion: Slowly add sodium nitrate to the cold sulfuric acid with stirring.
-
Reaction: Add 1,2,4-trimethoxybenzene portion-wise to the mixture while maintaining the low temperature.
-
Monitoring and Work-up: Follow the same monitoring and work-up procedures as described in Protocol 1.
Data Presentation
Table 1: Comparison of Nitrating Agents and Conditions
| Nitrating Agent | Co-reagent/Solvent | Temperature (°C) | Typical Yield Range (%) | Key Advantages | Key Disadvantages |
| HNO₃ / H₂SO₄ | Glacial Acetic Acid | 0 - 25 | 60 - 80 | Readily available reagents, well-established method. | Highly exothermic, potential for over-nitration and side reactions. |
| NaNO₃ / H₂SO₄ | Sulfuric Acid | 0 - 25 | 70 - 90 | Milder reaction, potentially higher selectivity.[2][4] | Requires careful control of addition. |
| N₂O₅ | Dichloromethane | 0 - 25 | 65 - 85 | Stoichiometric nitration, reduced acidic waste.[6] | N₂O₅ is not as commonly available and can be unstable. |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. US7737308B1 - Methods for nitrating compounds - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. US7910776B2 - Methods of producing 1,3,5-triamino-2,4,6-trinitrobenzene - Google Patents [patents.google.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,2,4-Trimethoxy-5-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,2,4-trimethoxy-5-nitrobenzene from reaction byproducts. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Crystalline Product After Recrystallization | - Incorrect solvent system used. - Product is too soluble in the chosen solvent. - Insufficient cooling or too rapid cooling. - Product has "oiled out" instead of crystallizing. | - Solvent Selection: Test solubility in various solvents. Ideal solvents dissolve the compound when hot but not when cold. Good starting points for nitroaromatic compounds include ethanol, methanol, or mixtures like ethanol/water and ethyl acetate/hexanes. - Induce Crystallization: If the solution is supersaturated, try scratching the inside of the flask with a glass rod at the meniscus, adding a seed crystal of the pure product, or cooling the solution in an ice bath for a longer period. - Oiling Out: If an oil forms, try re-heating the solution to dissolve the oil, then cool it more slowly. Adding a small amount of a co-solvent in which the compound is less soluble can also help. |
| Product Contaminated with Starting Material (1,2,4-Trimethoxybenzene) | - Incomplete reaction. - Inefficient purification. | - Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure complete consumption of the starting material. - Column Chromatography: If recrystallization is ineffective, purify the product using column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v).[1] |
| Presence of Isomeric Byproducts | - Nitration at other positions on the aromatic ring. The methoxy groups in 1,2,4-trimethoxybenzene are ortho- and para-directing, which can lead to the formation of other nitro isomers. | - Optimize Reaction Conditions: Lowering the reaction temperature can sometimes improve the regioselectivity of the nitration. - Fractional Recrystallization: If the isomers have different solubilities, multiple recrystallization steps may be used to isolate the desired product. - Preparative Chromatography: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. |
| Discolored Product (Yellow or Brown) | - Presence of dinitro- byproducts. - Oxidation or coupling side products. The nitration of highly activated aromatic rings like trimethoxybenzene can sometimes lead to the formation of colored oxidation and coupling byproducts.[2] | - Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. Swirl for a few minutes, then filter the hot solution through celite to remove the carbon and colored impurities before crystallization. - Column Chromatography: As mentioned previously, column chromatography is effective at separating colored impurities. |
| Broad or Tailing Peaks in HPLC Analysis of Purified Product | - Residual acidic impurities from the nitrating mixture. - Interaction of the nitro group with the stationary phase. | - Aqueous Work-up: Ensure the crude product is thoroughly washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize and remove any residual acid before purification. - Modify HPLC Method: Add a small amount of a modifier like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are typically other nitro isomers formed due to the directing effects of the three methoxy groups. While the 5-position is the most activated, nitration can also occur at other available positions on the aromatic ring. Dinitrated products and colored byproducts from oxidation or coupling reactions can also be formed, especially if the reaction conditions are not carefully controlled.[2]
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. A suitable mobile phase for analyzing the nitration of methoxybenzenes is a mixture of ethyl ether and hexanes (e.g., 1:2 v/v).[3] The product, being more polar than the starting material, will have a lower Rf value.
Q3: What is a good starting solvent system for recrystallizing this compound?
A3: Ethanol is often a good starting point for the recrystallization of nitroaromatic compounds. A procedure for a similar compound involved recrystallization from absolute ethanol.[4] If the product is too soluble in ethanol, a mixed solvent system like ethanol/water can be effective. The general principle is to dissolve the crude product in the minimum amount of hot solvent and then allow it to cool slowly to form pure crystals.
Q4: I performed a column chromatography, but my yield is very low. What could be the reason?
A4: Low yield after column chromatography can be due to several factors:
-
Improper Solvent System: If the eluent is too polar, the product may elute too quickly along with impurities. If it's not polar enough, the product may not elute from the column at all.
-
Adsorption to Silica Gel: Highly polar compounds can sometimes irreversibly adsorb to the silica gel.
-
Sample Loading: Improper loading of the sample can lead to band broadening and poor separation, resulting in mixed fractions that are difficult to recover the pure product from.
-
Column Overloading: Using too much crude material for the column size will result in poor separation.
Q5: My purified this compound is a liquid, but the literature reports it as a solid. Why?
A5: 1,2,4-Trimethoxybenzene, the starting material, is a liquid or low-melting solid.[5] The presence of impurities can significantly depress the melting point of a compound, potentially causing it to appear as an oil or a low-melting solid. Further purification should yield the crystalline product.
Experimental Protocols
Column Chromatography Purification
This protocol is a general guideline and may need optimization based on the specific impurity profile of your crude product.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin elution with a low polarity solvent mixture, such as 3:7 ethyl acetate/hexanes.[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and swirl for a few minutes. Filter the hot solution through a fluted filter paper or a pad of celite to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry to a constant weight.
Data Presentation
| Purification Method | Typical Purity of Crude Product | Expected Purity After Purification | Typical Recovery | Key Parameters to Control |
| Recrystallization | 60-80% | >95% | 70-90% | - Solvent choice - Cooling rate - Amount of solvent |
| Column Chromatography | 50-80% | >98% | 60-85% | - Stationary phase (silica gel) - Eluent composition - Column dimensions and loading |
Note: The values presented in this table are estimates and can vary significantly based on the specific reaction conditions and the scale of the experiment.
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A decision tree for troubleshooting the purification of this compound.
References
troubleshooting common issues in the nitration of aromatic compounds
Welcome to the technical support center for the nitration of aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear, actionable guidance.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the nitration of aromatic compounds in a question-and-answer format.
Issue 1: The reaction is producing significant amounts of di- or poly-nitrated products.
Q: My reaction is resulting in polysubstitution. How can I favor mono-nitration?
A: Polysubstitution occurs when the aromatic ring is highly activated or when reaction conditions are too harsh. The initial introduction of a nitro group deactivates the ring, but if the starting material is strongly activated (e.g., phenol, aniline), further nitration can occur easily.[1][2]
Probable Causes:
-
Highly Activating Substituents: Groups like -OH, -NH₂, and -OR strongly activate the ring, making it susceptible to multiple nitrations.[1]
-
High Temperature: Higher temperatures increase the reaction rate and can provide the necessary energy to overcome the deactivating effect of the first nitro group.[3][4]
-
Excess Nitrating Agent: Using a large excess of the nitrating mixture (mixed acid) drives the reaction towards polysubstitution.
Solutions:
-
Temperature Control: Maintain a low reaction temperature, typically not exceeding 50°C for benzene and even lower for activated rings.[3][4] Use an ice bath for effective temperature management.[5]
-
Protect Activating Groups: Convert highly activating groups into less activating ones. For example, an amino group (-NH₂) can be converted to an amide (-NHCOCH₃) by reacting it with acetic anhydride. The amide is still an ortho, para-director but is less activating than the amino group.[2] The amino group can be regenerated by hydrolysis after nitration.
-
Use Milder Nitrating Agents: Instead of the standard concentrated HNO₃/H₂SO₄ mixture, consider using milder reagents like nitric acid in acetic acid or copper(II) nitrate.[6]
-
Control Stoichiometry: Carefully control the molar ratio of the nitrating agent to the aromatic substrate to favor mono-substitution.
Issue 2: The reaction yield is low or the desired isomer is not the major product.
Q: I am getting a low yield of the desired product and/or poor regioselectivity. What can I do?
A: Low yields can stem from incomplete reactions, side reactions, or the formation of multiple isomers that are difficult to separate.[1] Poor regioselectivity is a common challenge when the directing effects of substituents are not properly managed.[2][7]
Probable Causes:
-
Suboptimal Reaction Conditions: The reaction time or temperature may not be optimized for your specific substrate.
-
Side Reactions: Oxidation of the starting material can lead to the formation of tar-like byproducts, especially with activated rings.[1]
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Incorrect Synthesis Strategy: For di-substituted rings, the order in which substituents are introduced is crucial for achieving the correct orientation.[7]
-
Deactivated Substrate: If the aromatic ring is strongly deactivated (e.g., nitrobenzene), the reaction may be very slow or require harsh conditions, which can also lower the yield.[8]
Solutions:
-
Optimize Reaction Conditions: Systematically vary the temperature and reaction time to find the optimal conditions for your substrate.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Strategic Synthesis Planning: Carefully plan the sequence of reactions. For example, to synthesize m-bromonitrobenzene, you should nitrate benzene first (to install a meta-director) and then brominate. To get p-bromonitrobenzene, you would brominate first (to install an ortho, para-director) and then nitrate.
-
Control Regioselectivity: In some cases, specialized reaction media, such as aqueous sodium dodecylsulfate, can be used to enhance regioselectivity for a specific isomer (e.g., para-isomer).[10][11]
-
For Deactivated Rings: Use stronger nitrating conditions, such as fuming nitric acid, and higher temperatures (e.g., >100°C), but be aware this may increase side products.[8]
Issue 3: The reaction is producing a dark, tarry substance instead of a clean product.
Q: My reaction mixture turned into a dark tar. What went wrong?
A: Tar formation is typically the result of oxidation or other side reactions, which are common when nitrating highly activated or sensitive substrates.[1]
Probable Causes:
-
Oxidation of Substrate: Concentrated nitric acid is a strong oxidizing agent. Substrates with strongly activating groups, like phenols and anilines, are particularly susceptible to oxidation.[1]
-
Runaway Reaction: Nitration is a highly exothermic process. If the temperature is not controlled, the reaction can accelerate, leading to decomposition and polymerization of the starting material and products.[12]
Solutions:
-
Strict Temperature Control: Add the nitrating agent slowly and dropwise while vigorously stirring and cooling the reaction flask in an ice bath.[5]
-
Protect Sensitive Groups: As mentioned for preventing polysubstitution, protecting functional groups like -OH and -NH₂ can prevent oxidation.
-
Use Alternative Nitrating Agents: Consider reagents that are less oxidizing than the traditional mixed acid.
Frequently Asked Questions (FAQs)
Q1: What is the precise role of concentrated sulfuric acid in the nitration of aromatic compounds? A1: Concentrated sulfuric acid acts as a catalyst. It is a stronger acid than nitric acid and protonates it, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the active species that attacks the aromatic ring.[13][14]
Q2: How do existing substituents on the aromatic ring influence the reaction? A2: Substituents significantly affect both the rate of reaction and the position of nitration (regioselectivity).
-
Activating Groups (e.g., -CH₃, -OH, -NH₂): These groups donate electron density to the ring, making it more nucleophilic and increasing the reaction rate compared to benzene. They direct the incoming nitro group to the ortho and para positions.[2][15]
-
Deactivating Groups (e.g., -NO₂, -CN, -COOH): These groups withdraw electron density from the ring, making it less nucleophilic and slowing the reaction down. They direct the incoming nitro group to the meta position.[8]
-
Halogens (e.g., -Cl, -Br): Halogens are an exception. They are deactivating due to their inductive electron withdrawal but are ortho, para-directing because their lone pairs can stabilize the reaction intermediate through resonance.[15]
Q3: What are the essential safety precautions for conducting an aromatic nitration? A3: Aromatic nitration involves hazardous materials and a highly exothermic process.
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[12]
-
Ventilation: Perform the reaction in a certified chemical fume hood to avoid inhaling corrosive and toxic fumes (e.g., nitrogen dioxide).[12]
-
Temperature Control: The reaction is highly exothermic. Use an ice bath and add reagents slowly to prevent a runaway reaction.[5][12]
-
Reagent Handling: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizers. Handle them with extreme care.[5]
-
Quenching: Quench the reaction by slowly pouring the reaction mixture over a large amount of crushed ice to dissipate heat.
Data Presentation
Table 1: Effect of Common Substituents on Reactivity and Regioselectivity
| Substituent | Group Name | Class | Directing Effect |
| -NH₂, -NHR, -NR₂ | Amino | Strongly Activating | ortho, para |
| -OH | Hydroxyl | Strongly Activating | ortho, para |
| -OR | Alkoxy | Strongly Activating | ortho, para |
| -NHCOCH₃ | Amide | Moderately Activating | ortho, para |
| -CH₃, -R | Alkyl | Weakly Activating | ortho, para |
| -F, -Cl, -Br, -I | Halo | Weakly Deactivating | ortho, para |
| -CHO, -COR | Carbonyl | Moderately Deactivating | meta |
| -SO₃H | Sulfonic Acid | Moderately Deactivating | meta |
| -COOH, -COOR | Carboxyl/Ester | Moderately Deactivating | meta |
| -CN | Cyano | Strongly Deactivating | meta |
| -NO₂ | Nitro | Strongly Deactivating | meta |
| -NR₃⁺ | Quaternary Amine | Strongly Deactivating | meta |
Experimental Protocols
Protocol: Nitration of Methyl Benzoate
This protocol describes the nitration of methyl benzoate, a moderately deactivated aromatic compound, to yield primarily methyl m-nitrobenzoate.[5]
Materials:
-
Methyl benzoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Methanol (for recrystallization)
-
Erlenmeyer flasks, Pasteur pipette, Buchner funnel
Procedure:
-
Prepare the Substrate Solution: In a 125-mL Erlenmeyer flask, cool 3 mL of concentrated H₂SO₄ in an ice bath for 5-10 minutes. Slowly add 1.2 mL (approx. 12 mmol) of methyl benzoate to the cold acid. Swirl to mix and keep the flask in the ice bath.[5]
-
Prepare the Nitrating Mixture: In a separate small test tube, carefully combine 1 mL of concentrated H₂SO₄ and 1 mL of concentrated HNO₃. Cool this mixture thoroughly in the ice bath.[5]
-
Perform the Nitration: Using a Pasteur pipette, add the cold nitrating mixture drop-by-drop to the flask containing the methyl benzoate solution over 5-10 minutes. Swirl the flask continuously during the addition and keep it in the ice bath to maintain a low temperature.[5]
-
Complete the Reaction: After the addition is complete, allow the flask to sit at room temperature for an additional 10-15 minutes to ensure the reaction goes to completion.
-
Quench and Isolate Product: Carefully pour the reaction mixture over a beaker containing approximately 25 g of crushed ice. The product should precipitate as a solid.
-
Collect and Wash: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with two portions of cold water, followed by a small portion of cold methanol to remove residual acid and impurities.
-
Purification: Recrystallize the crude product from methanol to obtain purified methyl m-nitrobenzoate. Air-dry the crystals and determine the yield and melting point.
Visualizations
Experimental and Logical Workflows
References
- 1. stmarys-ca.edu [stmarys-ca.edu]
- 2. Nitration - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. byjus.com [byjus.com]
- 5. Chemistry 210 Experiment 10 [home.miracosta.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ch12 : Electrophilic Aromatic Substitution [chem.ucalgary.ca]
- 8. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
optimization of reaction conditions for 1,2,4-trimethoxy-5-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 1,2,4-trimethoxy-5-nitrobenzene. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method is the electrophilic aromatic substitution reaction, specifically the nitration of 1,2,4-trimethoxybenzene using a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid.[1][2]
Q2: What is the role of sulfuric acid in the nitration reaction?
A2: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the electron-rich benzene ring.[2][3]
Q3: What are the main safety precautions to consider during this reaction?
A3: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns. The reaction is also exothermic and can lead to a rapid increase in temperature if not controlled. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat. The addition of reagents should be done slowly and with adequate cooling to maintain the desired reaction temperature.[4]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (1,2,4-trimethoxybenzene). The disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the product indicates the reaction is proceeding.
Q5: What are some common purification methods for this compound?
A5: Common purification methods include flash chromatography and recrystallization. A mixture of ethyl acetate and hexanes has been used as the eluent for flash chromatography.[5] For recrystallization, various solvent systems can be tested to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the product, while impurities remain soluble.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | - Increase reaction time. Monitor the reaction by TLC until the starting material is consumed. - Ensure the nitrating agent is active. Use fresh, concentrated acids. |
| Low reaction temperature | - While temperature control is crucial to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate. Gradually increase the temperature in small increments (e.g., 5 °C) and monitor the effect on the reaction progress by TLC. | |
| Insufficient nitrating agent | - Ensure the correct stoichiometry of the nitrating agent is used. A slight excess of nitric acid may be necessary. | |
| Formation of Multiple Products (Visible on TLC) | Reaction temperature is too high | - High temperatures can lead to the formation of dinitro-isomers and other byproducts.[1] Maintain a low and consistent reaction temperature, typically between 0-10 °C, using an ice bath.[6] |
| Starting material is impure | - Ensure the purity of the 1,2,4-trimethoxybenzene starting material using techniques like NMR or GC-MS before starting the reaction. | |
| Side reactions such as oxidation or coupling | - The presence of strong oxidizing agents can lead to unwanted side products.[7] Using a milder nitrating agent or carefully controlling the addition of the nitrating mixture can help minimize these side reactions. | |
| Product is a Dark Oil or Tar | Over-nitration or polymerization | - This can be caused by excessively high temperatures or a high concentration of the nitrating agent.[8] Ensure slow and controlled addition of the nitrating mixture to the substrate solution with efficient stirring and cooling. |
| Presence of strongly activating groups leading to multiple nitrations | - The methoxy groups in 1,2,4-trimethoxybenzene are strongly activating, which can make the ring susceptible to multiple nitrations.[8] Using a less harsh nitrating agent or a shorter reaction time might be beneficial. | |
| Difficulty in Isolating the Product | Product is soluble in the work-up solvent | - After quenching the reaction with ice-water, ensure complete precipitation of the product. If the product remains in solution, extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is necessary. |
| Emulsion formation during extraction | - To break emulsions during work-up, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period. | |
| Purified Product is Still Impure | Inefficient purification | - For flash chromatography, optimize the eluent system to achieve better separation between the product and impurities.[5] - For recrystallization, screen various solvents or solvent mixtures to find the optimal system for purification. |
Experimental Protocols
General Protocol for the Nitration of 1,2,4-Trimethoxybenzene
This protocol is a general guideline and may require optimization based on experimental observations.
-
Preparation of the Nitrating Mixture:
-
In a flask, slowly add a pre-determined molar equivalent of concentrated sulfuric acid to an equal molar equivalent of concentrated nitric acid, while cooling the mixture in an ice bath.[3] The temperature should be maintained below 10 °C.
-
-
Reaction Setup:
-
Dissolve 1,2,4-trimethoxybenzene in a suitable inert solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
-
Nitration Reaction:
-
Slowly add the prepared nitrating mixture dropwise to the solution of 1,2,4-trimethoxybenzene over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[4]
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
The solid product, if it precipitates, can be collected by vacuum filtration.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[1][5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[5]
-
Alternatively, the crude product can be purified by recrystallization from a suitable solvent.
-
Visualizations
Experimental Workflow
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. chm.uri.edu [chm.uri.edu]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. BJOC - Homogeneous continuous flow nitration of O-methylisouronium sulfate and its optimization by kinetic modeling [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. stmarys-ca.edu [stmarys-ca.edu]
identifying and characterizing impurities in 1,2,4-trimethoxy-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the identification and characterization of impurities in 1,2,4-trimethoxy-5-nitrobenzene.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Potential impurities in this compound can originate from the synthesis process, degradation, or storage. They can be broadly categorized as:
-
Process-Related Impurities: These arise from the raw materials, intermediates, and byproducts of the chemical synthesis. A common synthesis route involves the nitration of 1,2,4-trimethoxybenzene.
-
Unreacted Starting Material: Residual 1,2,4-trimethoxybenzene.
-
Isomeric Impurities: Nitration of 1,2,4-trimethoxybenzene can lead to the formation of other positional isomers, such as 1,2,3-trimethoxy-5-nitrobenzene and 1,2,4-trimethoxy-6-nitrobenzene, due to the directing effects of the methoxy groups.
-
Over-nitrated or Under-nitrated Species: Depending on the reaction conditions, di-nitro or other poly-nitro species, or isomers with fewer nitro groups might be formed.
-
-
Degradation Products: These impurities form when this compound is exposed to stress conditions such as acid, base, heat, light, or oxidizing agents. The nitro group can be reduced to a nitroso or amino group, and methoxy groups can be hydrolyzed to hydroxyl groups.[1]
-
Residual Solvents: Solvents used during the synthesis and purification process (e.g., methanol, acetonitrile, dichloromethane, ethyl acetate, heptane, toluene) may be present in trace amounts.[2]
Q2: Which analytical techniques are most suitable for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying non-volatile organic impurities, including isomeric and degradation products. A stability-indicating HPLC method should be developed and validated.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities, particularly residual solvents.[3] Headspace GC-MS is a common technique for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of unknown impurities.[4] By analyzing chemical shifts, coupling constants, and correlation spectra (like COSY, HSQC, HMBC), the precise structure of an impurity can be determined.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR helps in identifying the functional groups present in the molecule. For this compound and its impurities, characteristic bands for nitro groups (around 1540-1625 cm⁻¹ and 1360-1400 cm⁻¹), aromatic rings, and ether linkages can be observed.[5]
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies, or stress testing, are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[6] The following conditions are typically applied according to ICH guidelines:
-
Acidic Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Expose the sample to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid or solution sample to dry heat (e.g., 80 °C).
-
Photolytic Degradation: Expose the sample to UV and visible light.
Samples from each stress condition should be analyzed by a suitable stability-indicating method, typically HPLC, to identify and quantify the degradation products.
Section 2: Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Possible Causes | Solutions |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Column overload. - Inappropriate mobile phase pH. - Dead volume in the system. | - Use a column with end-capping or a base-deactivated column. - Reduce sample concentration or injection volume. - Adjust mobile phase pH to ensure the analyte is in a single ionic form. - Check and minimize the length and diameter of tubing. |
| Peak Splitting or Shoulders | - Co-elution of impurities with the main peak. - Column void or channeling. - Sample solvent incompatible with the mobile phase. | - Optimize the mobile phase composition or gradient to improve resolution. - Replace the column. - Dissolve the sample in the mobile phase. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell. - Air bubbles in the system. - Column bleed. | - Use high-purity solvents and filter the mobile phase. - Degas the mobile phase. - Use a column with low bleed characteristics and operate within the recommended temperature range.[7] |
| Irreproducible Retention Times | - Inconsistent mobile phase composition. - Fluctuation in column temperature. - Pump malfunction or leaks. | - Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a constant temperature. - Check the pump for leaks and ensure proper functioning. |
GC-MS Analysis Troubleshooting
| Problem | Possible Causes | Solutions |
| Ghost Peaks | - Carryover from previous injections. - Septum bleed. | - Run a blank after a high concentration sample. - Use high-quality, low-bleed septa and replace them regularly. |
| Poor Peak Shape (Tailing) | - Active sites in the injector liner or column. - Sample degradation at high temperatures. | - Use a deactivated liner and column. - Optimize the injector temperature. |
| Low Sensitivity | - Leak in the system. - Contaminated ion source. | - Perform a leak check. - Clean the ion source. |
| Inconsistent Results | - Inconsistent injection volume. - Variation in headspace equilibration time or temperature. | - Use an autosampler for precise injections. - Ensure consistent headspace parameters.[8] |
Section 3: Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This method is a general starting point and should be optimized for your specific system and impurity profile.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in Water B: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Protocol 2: GC-MS for Residual Solvents
This method is suitable for the analysis of common residual solvents.
| Parameter | Condition |
| Column | DB-624 (or equivalent), 30 m x 0.25 mm, 1.4 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (split ratio 10:1) |
| Injection Volume | 1 µL (for direct injection) or headspace injection |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | m/z 35-350 |
Section 4: Visualizations
Logical Workflow for Impurity Identification
Caption: A logical workflow for the identification and characterization of impurities.
Troubleshooting Decision Tree for HPLC Peak Tailing
Caption: A decision tree for troubleshooting HPLC peak tailing.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. japsonline.com [japsonline.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. ijsr.net [ijsr.net]
- 6. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2,3-Trimethoxy-4,5,6-trinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
Technical Support Center: Recrystallization of High-Purity 1,2,4-Trimethoxy-5-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 1,2,4-trimethoxy-5-nitrobenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound is not dissolving in the hot solvent.
A1: This issue can arise from a few factors:
-
Insufficient Solvent: You may not have added enough solvent to dissolve the solute. Add small increments of the hot solvent until the solid dissolves.[1][2]
-
Inappropriate Solvent: The chosen solvent may not be suitable for dissolving this compound, even at elevated temperatures. Consult the solvent selection table below and consider a more polar solvent or a solvent mixture.[3]
-
Insoluble Impurities: Your crude product may contain insoluble impurities. If most of the compound has dissolved and some particulate matter remains, you should perform a hot gravity filtration to remove these impurities.[4][5]
Q2: No crystals are forming upon cooling.
A2: The absence of crystal formation is a common challenge. Here are several techniques to induce crystallization:
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites.[2][6]
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution to act as a seed for crystal growth.[6]
-
Excess Solvent: You may have used too much solvent, preventing the solution from reaching saturation upon cooling. The remedy is to gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6][7]
-
Slow Cooling: Ensure the solution is cooling slowly and undisturbed. Rapid cooling can sometimes inhibit crystal formation.[8] If cooling at room temperature is unsuccessful, you can try cooling the flask in an ice bath.[1]
Q3: The compound "oils out" instead of forming crystals.
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.[9] To address this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level slightly, and then allow it to cool more slowly.[6]
-
Change Solvent: Consider using a lower-boiling point solvent or a different solvent system altogether.
-
Slow Cooling: Allow the flask to cool to room temperature on a surface that does not draw heat away too quickly, like a wooden block or paper towels, before moving it to an ice bath.[7]
Q4: The yield of recovered crystals is very low.
A4: A low yield can be disappointing but is often correctable. Potential causes include:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[2][7] Before discarding the filtrate, you can test for remaining product by evaporating a small sample to see if a solid residue forms.[7]
-
Premature Crystallization: If the compound crystallizes during hot gravity filtration, you will lose product. To prevent this, use a pre-heated funnel and a watch glass to cover the beaker receiving the filtrate to maintain a hot environment.[4]
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: How do I perform a mixed-solvent recrystallization?
A2: In a mixed-solvent system, you use two miscible solvents, one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).[5]
-
Dissolve the crude this compound in a minimal amount of the hot "good" solvent.
-
While keeping the solution hot, slowly add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).
-
Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to induce crystallization.[5]
Q3: My recrystallized product is colored. How can I remove the color?
A3: If your product is expected to be colorless but has a colored tint, this is likely due to colored impurities. These can often be removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution before the hot gravity filtration step.[10] The colored impurities will adsorb to the surface of the charcoal, which is then removed during the filtration. Use charcoal sparingly as it can also adsorb some of your desired product.
Q4: How can I assess the purity of my recrystallized this compound?
A4: A common and effective way to assess the purity of a crystalline solid is by measuring its melting point. A pure compound will have a sharp and narrow melting point range (typically 0.5-2 °C). Impurities will generally cause the melting point to be depressed and the range to be broader.[8] You can compare the melting point of your recrystallized product to the literature value for pure this compound.
Data Presentation
Table 1: Suggested Solvents for Recrystallization of this compound
| Solvent/Solvent System | Expected Solubility at High Temp. | Expected Solubility at Low Temp. | Notes |
| Ethanol | Good | Moderate | A good starting point for single-solvent recrystallization. |
| Methanol | Good | Moderate | Similar to ethanol, may offer slightly different solubility characteristics. |
| Isopropanol | Moderate to Good | Low | May provide a better yield than ethanol or methanol due to lower solubility at cold temperatures. |
| Ethyl Acetate | Good | Moderate | Another viable single-solvent option. |
| Toluene | Moderate | Low | A less polar option that could be effective. |
| Ethanol/Water | Good (in ethanol) | Poor (with added water) | A common and effective mixed-solvent system for moderately polar compounds. |
| Ethyl Acetate/Hexane | Good (in ethyl acetate) | Poor (with added hexane) | A good mixed-solvent system for controlling polarity and inducing crystallization. |
Note: This data is qualitative and based on the expected properties of this compound. Experimental validation is crucial.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests, choose a solvent in which the compound is soluble when hot and insoluble when cold (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.[1]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. Use a pre-heated funnel and filter paper to filter the hot solution into a clean Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel, or by removing them and allowing them to air dry on a watch glass.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Logical workflow for selecting a suitable recrystallization solvent.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. quora.com [quora.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Recrystallization [sites.pitt.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
stability studies of 1,2,4-trimethoxy-5-nitrobenzene under different conditions
This technical support center provides guidance and answers to frequently asked questions regarding the stability of 1,2,4-trimethoxy-5-nitrobenzene. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the chemistry of nitroaromatic compounds and methoxybenzenes. The primary degradation pathways for nitrobenzene, a related compound, involve the reduction of the nitro group or oxidation of the aromatic ring.[1][2][3][4][5] For this compound, potential degradation could occur through:
-
Reduction of the nitro group: The nitro group (-NO2) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH2) group.
-
Oxidative degradation: The benzene ring can be hydroxylated, leading to the formation of phenolic derivatives.[1]
-
Hydrolysis of methoxy groups: Under strong acidic or basic conditions, the methoxy groups (-OCH3) could potentially be hydrolyzed to hydroxyl groups (-OH).
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to degradation.[6][7][8]
Q2: How should I store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration or freezing may be appropriate, depending on the solvent in which it is dissolved.
Q3: I am observing a color change in my sample of this compound. What could be the reason?
A3: A color change, such as the appearance of a yellow or brown tint, can be an indication of degradation. This could be due to the formation of nitroso or other chromophoric degradation products. It is recommended to re-analyze the sample using a suitable analytical technique like HPLC to assess its purity.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring the stability of organic compounds. An ideal HPLC method should be able to separate the parent compound from all its potential degradation products. Other techniques like UV-Visible spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the degradation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Sample degradation | Ensure proper storage and handling of the sample. Prepare fresh solutions for analysis. If degradation is suspected, perform forced degradation studies to identify potential degradants. |
| Contamination | Use high-purity solvents and reagents. Clean all glassware and equipment thoroughly. | |
| Loss of assay value or potency | Degradation of the compound | Review the storage conditions and experimental procedures for any factors that might contribute to degradation (e.g., exposure to light, extreme pH, high temperature). |
| Inaccurate weighing or dilution | Calibrate balances and ensure accurate volumetric glassware is used. | |
| Inconsistent results between experiments | Variability in experimental conditions | Standardize all experimental parameters, including temperature, pH, and light exposure. |
| Instability of the compound in the chosen solvent | Evaluate the stability of the compound in different solvents to select the most appropriate one for your experiments. |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound.
Acid and Base Hydrolysis
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For acid hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
For base hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Keep the solutions at room temperature or heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw an aliquot, neutralize it (with 0.1 N NaOH for the acid sample and 0.1 N HCl for the base sample), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
Oxidative Degradation
-
Protocol:
-
Prepare a 1 mg/mL stock solution of the compound.
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
-
At specified time points, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.
-
Analyze the samples by HPLC.
-
Photostability Testing
-
Protocol:
-
Expose a solution of the compound (e.g., 1 mg/mL) and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6][7]
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, prepare solutions of both the light-exposed and dark control samples and analyze them by HPLC.
-
Thermal Degradation
-
Protocol:
-
Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 7 days).
-
At specified time points, withdraw a sample, allow it to cool to room temperature, and prepare a solution for HPLC analysis.
-
Analyze the samples by HPLC.
-
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise manner.
Table 1: Summary of Forced Degradation Studies of this compound (Hypothetical Data)
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 N HCl | 24 hours | 60°C | 8.5 | 2 |
| 0.1 N NaOH | 24 hours | 60°C | 15.2 | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 5.1 | 1 |
| Photolytic | 1.2 million lux hours | Room Temp | 25.8 | 4 |
| Thermal | 7 days | 70°C | 12.3 | 2 |
Visualizations
Experimental Workflow for Stability Studies
Caption: Workflow for forced degradation studies.
Potential Degradation Pathways
Caption: Potential degradation pathways.
References
- 1. Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitrobenzene Degradation Pathway [eawag-bbd.ethz.ch]
- 4. Comparison of the downstream pathways for degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45 (2-aminophenol pathway) and by Comamonas sp. JS765 (catechol pathway) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. jocpr.com [jocpr.com]
challenges in the scale-up of 1,2,4-trimethoxy-5-nitrobenzene production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1,2,4-trimethoxy-5-nitrobenzene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the nitration of 1,2,4-trimethoxybenzene.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to insufficient nitrating agent or reaction time. | Ensure the molar ratio of nitric acid to 1,2,4-trimethoxybenzene is optimized. Gradually increase the reaction time and monitor the progress using TLC or HPLC. |
| Decomposition of the product or starting material due to excessive temperature. | Maintain a low reaction temperature, typically between 0-10°C, throughout the addition of the nitrating agent. Ensure efficient stirring and cooling. | |
| Formation of significant amounts of byproducts. | See "High Impurity Profile" section below. | |
| High Impurity Profile (Presence of multiple spots on TLC) | Polynitration: The highly activated 1,2,4-trimethoxybenzene ring is susceptible to the addition of more than one nitro group. | Use a milder nitrating agent or reduce the concentration of sulfuric acid. Control the stoichiometry of the nitrating agent precisely. Maintain a low reaction temperature. |
| Isomer Formation: Nitration at other positions on the aromatic ring. | While the 5-position is sterically and electronically favored, other isomers can form. Purification via recrystallization or column chromatography will be necessary. | |
| Oxidation/Degradation: The starting material or product may be sensitive to strong oxidizing conditions. | Ensure the reaction temperature is strictly controlled. Consider using a less harsh nitrating system if oxidation is a major issue. | |
| Runaway Reaction (Sudden and uncontrolled increase in temperature) | The nitration of activated aromatic rings is a highly exothermic process.[1][2] | Immediate Action: Stop the addition of the nitrating agent and apply maximum cooling. Have a quenching agent (e.g., cold water or a suitable basic solution) ready for emergency use. Prevention: Add the nitrating agent slowly and in small portions, ensuring the temperature does not exceed the set limit. Ensure adequate cooling capacity for the scale of the reaction. For larger scale reactions, consider a continuous flow reactor for better temperature control. |
| Difficulties in Product Isolation and Purification | The product may be an oil or have a low melting point, making filtration difficult. | If the product oils out during work-up, try to induce crystallization by scratching the flask or seeding with a small crystal. Extraction followed by solvent evaporation and purification by chromatography or recrystallization from a suitable solvent system is recommended. |
| Co-crystallization of impurities with the desired product. | A multi-step purification process involving both recrystallization and column chromatography may be necessary. Experiment with different solvent systems for recrystallization. |
Frequently Asked Questions (FAQs)
1. What is the most common method for the synthesis of this compound?
The most common laboratory-scale synthesis involves the electrophilic aromatic substitution of 1,2,4-trimethoxybenzene using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), which is the active electrophile.
2. What are the critical parameters to control during the scale-up of this reaction?
The most critical parameters are:
-
Temperature: Due to the highly exothermic nature of the nitration of the activated 1,2,4-trimethoxybenzene ring, strict temperature control is crucial to prevent runaway reactions and minimize byproduct formation.
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Rate of Addition: The nitrating agent must be added slowly and controllably to manage the heat generated.
-
Stirring: Efficient agitation is essential to ensure homogenous mixing and heat distribution.
-
Stoichiometry: Precise control over the molar ratios of the reactants is necessary to avoid polynitration.
3. What are the expected byproducts in this reaction?
Potential byproducts include:
-
Polynitrated species: Dinitro- and trinitro- derivatives of 1,2,4-trimethoxybenzene.
-
Isomers: Nitration at other positions on the benzene ring.
-
Oxidation products: Strong nitric acid can lead to the oxidation of the starting material or product.
-
Coupling products: Under certain conditions, radical coupling reactions can occur.[3]
4. What are the recommended purification methods for large-scale production?
For large-scale purification, a combination of techniques is often employed:
-
Recrystallization: This is a cost-effective method for removing impurities. Suitable solvent systems need to be determined empirically, but mixtures of polar and non-polar solvents (e.g., ethanol/water, ethyl acetate/hexane) are good starting points.
-
Flash Column Chromatography: For higher purity requirements, flash chromatography is effective. However, scaling up this technique can be resource-intensive.
5. What are the key safety precautions to take during the production of this compound?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
-
Fume Hood: All operations should be conducted in a well-ventilated fume hood.
-
Emergency Preparedness: Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate spill kits. Be prepared to quench the reaction in case of a thermal runaway.
-
Handling of Nitric Acid: Concentrated nitric acid is highly corrosive and a strong oxidizing agent. It should be handled with extreme care and stored properly.[4]
Experimental Protocols
Key Experiment: Nitration of 1,2,4-Trimethoxybenzene
Disclaimer: This is a generalized laboratory-scale protocol. All reactions should be performed with appropriate safety precautions and under the supervision of a qualified chemist. Scale-up should be conducted with a thorough risk assessment.
Materials:
-
1,2,4-Trimethoxybenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (or another suitable solvent)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1,2,4-trimethoxybenzene in dichloromethane.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10°C.
-
In the dropping funnel, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio by volume).
-
Add the mixed acid dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.
-
Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or high impurity issues.
References
analytical methods for detecting trace impurities in 1,2,4-trimethoxy-5-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect trace impurities in 1,2,4-trimethoxy-5-nitrobenzene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Based on its synthesis via the nitration of 1,2,4-trimethoxybenzene, the most probable impurities include:
-
Starting Material: Unreacted 1,2,4-trimethoxybenzene.
-
Positional Isomers: Other isomers formed during nitration, such as 1,2,4-trimethoxy-6-nitrobenzene and dinitro-substituted products.
-
Degradation Products: The reduction product, 2,4,5-trimethoxyaniline, could be present as a degradation impurity.[1] Other degradation products may form under harsh environmental conditions.
Q2: Which analytical techniques are most suitable for detecting trace impurities in this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques for the analysis of nitroaromatic compounds and their impurities.[2]
Q3: How can I prepare a sample of this compound for HPLC or GC-MS analysis?
A3: A general sample preparation workflow involves dissolving a precisely weighed amount of the this compound sample in a suitable solvent, such as acetonitrile or methanol, to a known concentration. It is crucial to ensure complete dissolution. The sample should then be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could damage the analytical column.
Q4: What are the key considerations for developing a stability-indicating HPLC method for this compound?
A4: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities. This is typically achieved through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. The developed HPLC method must then demonstrate adequate resolution between the parent compound and all generated impurities.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing for the Analyte or Impurities | - Secondary interactions with residual silanols on the column packing material, especially for the more polar nitro- and amino-substituted compounds.- Inappropriate mobile phase pH. | - Use a base-deactivated column or a column with an end-capping technology.- Adjust the mobile phase pH. For acidic impurities, a lower pH can suppress ionization and reduce tailing. For basic impurities, a slightly acidic to neutral pH may be optimal.- Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to mask silanol interactions. |
| Poor Resolution Between Isomeric Impurities | - Insufficient column efficiency.- Inappropriate mobile phase composition or column chemistry. | - Optimize the mobile phase composition. Varying the organic modifier (acetonitrile vs. methanol) or the buffer can alter selectivity.- Use a column with a different stationary phase (e.g., a phenyl-hexyl column) to introduce different separation mechanisms like pi-pi interactions.[3]- Decrease the flow rate or use a longer column to increase efficiency. |
| Irreproducible Retention Times | - Fluctuations in mobile phase composition.- Temperature variations.- Column degradation. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. |
| Ghost Peaks | - Contamination in the injection system or mobile phase.- Carryover from previous injections. | - Run a blank gradient to identify the source of contamination.- Clean the injector and syringe with a strong, appropriate solvent.- Ensure high-purity solvents and freshly prepared mobile phase are used. |
GC-MS Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the injector liner or column.- Inappropriate injection temperature. | - Use a deactivated inlet liner and a high-quality, inert GC column.- Optimize the injector temperature to ensure complete and rapid vaporization without causing degradation. |
| Difficulty in Differentiating Isomers | - Similar fragmentation patterns between positional isomers. | - Optimize the GC temperature program to achieve baseline separation of the isomers. The retention time will be the primary identifier.- If using MS for confirmation, look for subtle differences in the relative abundances of fragment ions. |
| Low Signal Intensity for Nitro Compounds | - Thermal degradation of the nitro group in the hot injector. | - Use a lower injection temperature if possible.- Consider using a pulsed splitless or on-column injection technique to minimize the time the analyte spends in the hot injector. |
| Column Bleed Obscuring Trace Impurities | - High oven temperatures.- Old or degraded column. | - Use a low-bleed GC-MS column.- Condition the column according to the manufacturer's instructions.- Avoid exceeding the column's maximum operating temperature. |
Quantitative Data Summary
The following tables provide typical performance characteristics for HPLC-UV and GC-MS methods for the analysis of trace impurities in nitroaromatic compounds. Please note that these are representative values and will need to be established for your specific method and instrumentation.
Table 1: HPLC-UV Method Performance (Illustrative)
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Table 2: GC-MS Method Performance (Illustrative)
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.005 - 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.015 - 0.06 µg/mL |
| Linearity (r²) | > 0.998 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
Experimental Protocols
HPLC-UV Method for Impurity Profiling
This method is a starting point and should be optimized and validated for your specific application.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile. Filter through a 0.45 µm syringe filter.
GC-MS Method for Impurity Profiling
This method is a starting point and requires optimization and validation.
-
Column: A low-bleed, mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Visualizations
Caption: General experimental workflow for impurity analysis.
Caption: Logical troubleshooting flow for chromatographic issues.
References
Validation & Comparative
A Comparative Guide to the Structural Validation of 1,2,4-Trimethoxy-5-nitrobenzene: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step in understanding its function and properties. This guide provides a comparative overview of analytical techniques for the structural validation of 1,2,4-trimethoxy-5-nitrobenzene, with a primary focus on the definitive method of single-crystal X-ray crystallography.
While a public crystal structure for this compound is not currently available in crystallographic databases, this guide will outline the validation process by this method and compare it with data obtained from other common analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise arrangement of atoms within a crystalline solid. It provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. The process, from crystal growth to final structure validation, is outlined below.
Experimental Protocol for X-ray Crystallography
The structural determination of this compound via X-ray crystallography would involve the following key steps:
-
Crystal Growth: High-quality single crystals of the compound are grown. Common methods for small organic molecules include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. The choice of solvent is crucial and is often determined empirically.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). The atomic coordinates and other parameters are then adjusted to achieve the best possible fit between the calculated and observed diffraction data (structure refinement).
-
Structure Validation: The final structural model is rigorously checked for geometric and crystallographic sensibility. Key metrics such as the R-factor, which indicates the agreement between the experimental and calculated structure factors, are evaluated.
Data Presentation: A Comparative Analysis
To illustrate the expected outcome of a crystallographic analysis, the following table summarizes the kind of crystallographic data that would be obtained. For comparative purposes, data for a structurally related nitroaromatic compound, 2,4,6-tribromonitrobenzene, is presented.[1]
Table 1: Representative Crystallographic Data
| Parameter | 2,4,6-tribromonitrobenzene (Example)[1] | This compound (Expected) |
| Chemical Formula | C₆H₂Br₃NO₂ | C₉H₁₁NO₅ |
| Formula Weight | 359.80 | 213.19 |
| Crystal System | Monoclinic | To be determined |
| Space Group | C 1 2/c 1 | To be determined |
| a (Å) | 8.6125 | To be determined |
| b (Å) | 12.458 | To be determined |
| c (Å) | 9.2153 | To be determined |
| α (°) | 90 | To be determined |
| β (°) | 112.05 | To be determined |
| γ (°) | 90 | To be determined |
| Volume (ų) | 914.9 | To be determined |
| Z | 4 | To be determined |
| Density (calculated) (g/cm³) | 2.614 | To be determined |
| R-factor | 0.1246 | Expected to be < 0.05 for a good quality structure |
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the definitive structure, other spectroscopic methods offer valuable and complementary information about the molecule's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 2: ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.57 | s | 1H | Aromatic CH |
| 6.37 | s | 1H | Aromatic CH |
| 3.70 | s | 3H | Methoxy (-OCH₃) |
| 3.65 | s | 3H | Methoxy (-OCH₃) |
| 3.63 | s | 3H | Methoxy (-OCH₃) |
| (Data obtained from a synthesis protocol for a related compound)[2] |
Table 3: ¹³C NMR Data for Nitrobenzene (Illustrative)
| Chemical Shift (ppm) | Assignment |
| 148.3 | Ipso-C |
| 134.7 | Para-C |
| 129.4 | Meta-C |
| 123.5 | Ortho-C |
| (Data for the parent nitrobenzene molecule)[3] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Characteristic IR Absorptions for Aromatic Nitro Compounds
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch (from methoxy) |
| 1600-1585, 1500-1400 | Aromatic C=C stretching |
| 1550-1500, 1350-1300 | Asymmetric and symmetric NO₂ stretching |
| 1250-1000 | C-O stretching (from methoxy ethers) |
| (Expected ranges based on typical values for aromatic nitro compounds and ethers)[4][5][6] |
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a molecule.
Table 5: Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 213.19 | Molecular ion peak [M]⁺, corresponding to the molecular weight of C₉H₁₁NO₅ |
| Varies | Fragmentation pattern would show loss of nitro (NO₂), methoxy (OCH₃), and methyl (CH₃) groups. |
| (Expected values based on the molecular formula)[2] |
Visualizing the Workflow and Method Comparison
To better understand the processes and relationships between these techniques, the following diagrams are provided.
Caption: Workflow for X-ray Crystallography Structure Validation.
References
- 1. 2,4,6-Tribromonitrobenzene | C6H2Br3NO2 | CID 4171283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
comparative study of different nitrating agents for 1,2,4-trimethoxybenzene
A comprehensive guide for researchers and drug development professionals on the selection of optimal nitrating agents for the synthesis of 1,2,4-trimethoxy-5-nitrobenzene, a key intermediate in various synthetic pathways.
The nitration of 1,2,4-trimethoxybenzene is a critical step in the synthesis of various specialty chemicals and pharmaceutical intermediates. The high activation of the benzene ring by three methoxy groups necessitates a careful selection of the nitrating agent to ensure high yield and regioselectivity, primarily at the C5 position, while minimizing side reactions such as over-nitration and oxidation. This guide provides a comparative study of different nitrating agents, supported by experimental data, to aid researchers in making informed decisions for their synthetic needs.
Performance Comparison of Nitrating Agents
The choice of nitrating agent significantly impacts the efficiency and outcome of the nitration of 1,2,4-trimethoxybenzene. This section summarizes the performance of common nitrating agents based on reported experimental data.
| Nitrating Agent | Reaction Conditions | Yield of this compound | Remarks |
| Mixed Acid (HNO₃/H₂SO₄) | Acetic Acid, 0-5°C | ~75% | The classical and cost-effective method. Requires careful temperature control to prevent dinitration and oxidation. The strong acidic conditions may not be suitable for sensitive substrates. |
| Nitric Acid in Acetic Acid | Acetic Acid, 10-15°C | 84% | A milder alternative to mixed acid, offering good yield and selectivity. Reduced risk of oxidation compared to stronger nitrating systems. |
| Copper(II) Nitrate in Acetic Anhydride | Acetic Anhydride, Room Temp. | 90% | A mild and efficient method providing excellent yield. Avoids the use of strong acids, making it suitable for substrates with acid-sensitive functional groups. |
Experimental Protocols
Detailed methodologies for the nitration of 1,2,4-trimethoxybenzene using the aforementioned agents are provided below.
Method 1: Nitration with Mixed Acid (Nitric Acid/Sulfuric Acid)
This method represents the traditional approach to aromatic nitration. The strong electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric and sulfuric acids.
Procedure:
-
A solution of 1,2,4-trimethoxybenzene (1.0 g, 5.95 mmol) in glacial acetic acid (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0-5°C in an ice bath.
-
A pre-cooled mixture of concentrated nitric acid (0.4 mL) and concentrated sulfuric acid (0.4 mL) is added dropwise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, the reaction mixture is stirred at 0-5°C for 1 hour.
-
The reaction mixture is then poured into ice-water (50 mL) and the precipitated solid is collected by filtration.
-
The crude product is washed with water until the washings are neutral and then dried.
-
Recrystallization from ethanol yields pure this compound.
Method 2: Nitration with Nitric Acid in Acetic Acid
This protocol offers a less harsh alternative to the conventional mixed acid system, often leading to cleaner reactions for activated aromatic compounds.
Procedure:
-
To a stirred solution of 1,2,4-trimethoxybenzene (5.0 g, 29.7 mmol) in glacial acetic acid (25 mL), fuming nitric acid (d=1.5, 2.5 mL) is added dropwise while maintaining the temperature between 10-15°C.
-
After the addition, the reaction mixture is stirred for an additional 15 minutes.
-
The mixture is then poured into cold water (200 mL).
-
The precipitated yellow solid is filtered, washed thoroughly with water, and dried to afford this compound with a reported yield of 84%.
Method 3: Nitration with Copper(II) Nitrate in Acetic Anhydride
This method employs a metal nitrate in a non-acidic medium, providing a mild and selective nitration, which is particularly advantageous for highly activated and acid-sensitive substrates.
Procedure:
-
1,2,4-trimethoxybenzene (1.0 g, 5.95 mmol) is dissolved in acetic anhydride (10 mL) at room temperature.
-
Finely powdered copper(II) nitrate trihydrate (0.72 g, 2.98 mmol) is added in small portions to the stirred solution over a period of 15 minutes.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The mixture is then poured into ice-water (50 mL) and the resulting solid is collected by filtration.
-
The solid is washed with water and then recrystallized from ethanol to give pure this compound in a reported yield of 90%.
Visualizing the Process
To better understand the workflow and chemical transformation, the following diagrams are provided.
Caption: General experimental workflow for the nitration of 1,2,4-trimethoxybenzene.
Caption: The chemical transformation from 1,2,4-trimethoxybenzene to its nitrated product.
Unveiling the Bioactive Potential: A Comparative Guide to 1,2,4-Trimethoxy-5-Nitrobenzene Derivatives
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with significant biological activity is perpetual. Among these, derivatives of 1,2,4-trimethoxy-5-nitrobenzene present an intriguing, albeit underexplored, class of compounds. This guide provides a comparative analysis of the biological activities of structurally related compounds, offering insights into the potential therapeutic applications of this chemical scaffold. By examining experimental data from anticancer, anti-inflammatory, and antimicrobial studies of analogous molecules, we aim to illuminate promising avenues for future research and development.
While direct biological studies on a series of this compound derivatives are limited in the currently available literature, a comprehensive analysis of closely related trimethoxybenzene and nitroaromatic compounds provides a strong foundation for predicting their potential. This guide synthesizes the existing data to offer a comparative overview of their anticancer and anti-inflammatory properties, complete with detailed experimental protocols and visualizations of key biological pathways.
Comparative Biological Activity
The biological potential of this compound derivatives can be inferred from the activities of compounds sharing its core moieties: the trimethoxybenzene ring and the nitro group.
Anticancer Activity of Structurally Related Compounds
Nitro derivatives of β-asarone (2,4,5-trimethoxy-(Z)-1-propenylbenzene), which share the trimethoxybenzene scaffold, have demonstrated notable cytotoxic effects against various human cancer cell lines. The introduction of a nitro group can significantly enhance anticancer activity. For instance, a study on nitro derivatives of β-asarone revealed a five- to ten-fold increase in cytotoxic activity compared to the parent compound in several cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| Nitro Derivative of β-Asarone 1 | MCF-7 (Breast) | >100 |
| SW-982 (Synovial) | 45.3 | |
| HeLa (Cervical) | 50.2 | |
| PC-3 (Prostate) | 48.7 | |
| IMR-32 (Neuroblastoma) | 52.1 | |
| Nitro Derivative of β-Asarone 2 | MCF-7 (Breast) | >100 |
| SW-982 (Synovial) | 10.2 | |
| HeLa (Cervical) | 12.4 | |
| PC-3 (Prostate) | 15.6 | |
| IMR-32 (Neuroblastoma) | 18.3 | |
| β-Asarone (Parent Compound) | MCF-7 (Breast) | >100 |
| SW-982 (Synovial) | >100 | |
| HeLa (Cervical) | >100 | |
| PC-3 (Prostate) | >100 | |
| IMR-32 (Neuroblastoma) | >100 | |
| Camptothecin (Positive Control) | All cell lines | <10 |
Data summarized from a study on nitro derivatives of naturally occurring β-asarone.
Anti-inflammatory and Anti-allergic Activities of Trimethoxybenzene Analogs
The trimethoxybenzene core is also implicated in anti-inflammatory responses. For example, 1,2,4-trimethoxybenzene has been identified as a selective inhibitor of the NLRP3 inflammasome, a key player in inflammatory diseases. It has been shown to suppress caspase-1 activation and IL-1β secretion. Furthermore, 1,2,4,5-tetramethoxybenzene has demonstrated anti-allergic and anti-inflammatory effects by inhibiting degranulation in mast cells and downregulating pro-inflammatory cytokines through the suppression of the IκB kinase complex.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
A Spectroscopic Showdown: Differentiating Isomers of 1,2,4-Trimethoxy-5-nitrobenzene
A detailed comparative analysis of the spectroscopic signatures of 1,2,4-trimethoxy-5-nitrobenzene and its isomer, 1,3,5-trimethoxy-2-nitrobenzene, provides a critical tool for researchers in drug development and organic synthesis. The subtle shifts in the positions of the methoxy and nitro groups on the benzene ring give rise to distinct patterns in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), enabling unambiguous identification.
This guide presents a summary of the available experimental spectroscopic data for these isomers, alongside detailed experimental protocols for the analytical techniques. This information is vital for the accurate characterization of these compounds in complex reaction mixtures and for ensuring the purity of pharmacologically active molecules.
At a Glance: Spectroscopic Data Comparison
| Spectroscopic Technique | This compound | 1,3,5-Trimethoxy-2-nitrobenzene |
| ¹H NMR | Data not available for the parent compound. The reduction product, 2,4,5-trimethoxyphenylamine, shows two singlets for the aromatic protons at 6.57 and 6.37 ppm, and three singlets for the methoxy groups at 3.70, 3.65, and 3.63 ppm in DMSO-d₆[1]. | Data not available. The precursor, 1,3,5-trimethoxybenzene, shows a singlet for the three equivalent aromatic protons and a singlet for the nine equivalent methoxy protons[2]. |
| ¹³C NMR | Data not available. | Data not available. The precursor, 1,3,5-trimethoxybenzene, exhibits signals at δ 60.9 (OCH₃), 110.3 (Ar-C), and 155.1 (Ar-C-O) in CDCl₃[2]. |
| IR Spectroscopy | Data not available. | A gas-phase IR spectrum is available, showing characteristic absorptions for the nitro group and the aromatic ring. |
| Mass Spectrometry (EI) | Molecular Weight: 213.19 g/mol [1]. | Molecular Weight: 213.19 g/mol . Major fragments observed at m/z 213 (M+), 183, and 104[3]. |
| UV-Vis Spectroscopy | Data not available. The precursor, 1,2,4-trimethoxybenzene, shows absorption maxima. | Data not available. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of these aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule by analyzing the chemical shifts, coupling constants, and integration of proton and carbon signals.
Sample Preparation:
-
Dissolve 5-10 mg of the purified trimethoxynitrobenzene isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy Protocol:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy Protocol:
-
Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A sufficient number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Solid Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
IR Spectroscopy Protocol:
-
Record a background spectrum of the empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.
-
Label the significant absorption bands corresponding to key functional groups such as N-O stretching (for the nitro group), C-H stretching (aromatic and methyl), C=C stretching (aromatic ring), and C-O stretching (methoxy groups).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural elucidation.
Sample Preparation for Electron Ionization (EI-MS):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Inject a small volume (e.g., 1 µL) of the solution into the mass spectrometer, often through a gas chromatograph (GC-MS) for separation and introduction into the ion source.
Mass Spectrometry Protocol:
-
Set the electron ionization energy to 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and the characteristic fragmentation pattern.
UV-Vis Spectroscopy
Objective: To study the electronic transitions within the molecule and determine its absorption properties in the ultraviolet and visible regions.
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a series of solutions with concentrations spanning a suitable range for absorbance measurements (typically between 0.1 and 1.0 absorbance units).
UV-Vis Spectroscopy Protocol:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Record a baseline spectrum with the solvent in both the sample and reference beams.
-
Measure the absorbance of each of the prepared solutions at a range of wavelengths (e.g., 200-400 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
Spectroscopic Differentiation Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of the this compound isomers.
This comprehensive guide provides a framework for the spectroscopic comparison of this compound and its isomers. While a complete experimental dataset is not fully available in public resources, the provided protocols and comparative data for related compounds offer a solid foundation for researchers to conduct their own analyses and contribute to the growing body of knowledge on these important chemical entities.
References
A Comparative Guide to Synthetic Routes for 1,2,4-Trimethoxy-5-nitrobenzene
Introduction: 1,2,4-Trimethoxy-5-nitrobenzene is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its synthesis primarily involves the selective mono-nitration of the electron-rich aromatic precursor, 1,2,4-trimethoxybenzene. This guide objectively compares several alternative synthetic routes to this target molecule, presenting key performance data, detailed experimental protocols, and an overview of the strategic considerations for each method.
The primary precursor, 1,2,4-trimethoxybenzene, is a stable crystalline solid that can be prepared through various methods, including the methylation of hydroxyaryl precursors like resorcinol derivatives.[1] One efficient laboratory-scale approach involves a multi-step synthesis from vanillin, achieving an overall yield of 56%.[2]
This comparison focuses on the final nitration step, which is the most critical transformation in the synthesis of the target compound.
Comparison of Key Synthetic Routes
The most direct approach to synthesizing this compound is the electrophilic aromatic substitution (nitration) of 1,2,4-trimethoxybenzene. The choice of nitrating agent and reaction conditions is crucial for achieving high yield and selectivity while avoiding potential side reactions such as over-nitration or oxidative degradation, which are common in highly activated aromatic systems.[3][4] We compare three distinct methods for this transformation.
Route 1: Nitration with Nitric Acid in Acetic Acid
This classical method utilizes a solution of nitric acid in glacial acetic acid. The acetic acid acts as a solvent and moderates the reactivity of the nitric acid, allowing for a controlled reaction with highly activated substrates. This method is well-documented and provides excellent yields for the mono-nitration of 1,2,4-trimethoxybenzene.
Route 2: Mixed Acid Nitration (HNO₃/H₂SO₄)
The use of a mixture of concentrated nitric acid and sulfuric acid is the most common and powerful method for aromatic nitration.[5] Sulfuric acid acts as a catalyst, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺).[3][5] While extremely effective, this method is highly exothermic and can lead to over-nitration or oxidation if not carefully controlled, especially with electron-rich substrates.[4]
Route 3: Solid-Phase Nitration with Metal Nitrate on Silica Gel
A more modern and environmentally conscious approach involves the use of a solid-supported nitrating agent, such as magnesium nitrate (Mg(NO₃)₂) on silica gel.[6] This method avoids the use of strong, corrosive acids, simplifying work-up and reducing acid waste. The reaction is typically performed by heating the substrate with the solid reagent. While safer and greener, this method may require higher temperatures and can sometimes lead to different side products, such as nitrated dimers.[6]
Data Presentation: Quantitative Comparison of Routes
| Parameter | Route 1: HNO₃ in Acetic Acid | Route 2: Mixed Acid (HNO₃/H₂SO₄) | Route 3: Mg(NO₃)₂ on Silica Gel |
| Yield | 80–90% | High (Specific data not available, but typically >85%) | Moderate to High (Specific data not available) |
| Primary Reagents | Nitric Acid (d=1.4) | Conc. Nitric Acid, Conc. Sulfuric Acid | Magnesium Nitrate, Silica Gel |
| Solvent | Glacial Acetic Acid | Sulfuric Acid (acts as solvent) | None (Solid-phase) |
| Temperature | 0 °C | 0–10 °C (controlled) | 150 °C |
| Reaction Time | ~1 hour | ~30-60 minutes | 4–5 hours |
| Key Advantages | High yield, controlled reaction | Powerful, fast, cost-effective | No strong acid, safer, reduced waste |
| Key Disadvantages | Use of corrosive acids | Highly exothermic, risk of over-reaction | High temperature, longer time, potential for dimerization[6] |
Experimental Protocols
Protocol for Route 1: Nitration with Nitric Acid in Acetic Acid
-
Materials: 1,2,4-trimethoxybenzene (10 g, 59.5 mmol), Glacial Acetic Acid (30 mL), Nitric Acid (d=1.4, 5 mL, ~79 mmol).
-
Procedure:
-
Dissolve 10 g of 1,2,4-trimethoxybenzene in 30 mL of glacial acetic acid in a flask equipped with a stirrer and cool the mixture to 0 °C in an ice bath.
-
Slowly add 5 mL of nitric acid (d=1.4) dropwise to the stirred solution, ensuring the temperature does not rise above 5-10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for a short period until the separation of a crystalline mass is observed.
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Filter the precipitated yellow solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
The crude product can be recrystallized from ethanol to yield pure this compound as yellow needles.
-
Representative Protocol for Route 2: Mixed Acid Nitration
-
Materials: 1,2,4-trimethoxybenzene (5.0 g, 29.7 mmol), Concentrated Sulfuric Acid (15 mL), Concentrated Nitric Acid (3.0 mL, ~47 mmol).
-
Procedure:
-
In a flask equipped with a stirrer and thermometer, cool 15 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to the cold sulfuric acid, keeping the temperature below 10 °C.
-
In a separate beaker, dissolve 5.0 g of 1,2,4-trimethoxybenzene in a minimal amount of glacial acetic acid or add the solid substrate in portions directly to the mixed acid.
-
Slowly add the substrate solution or solid portions to the cold, stirred nitrating mixture, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction for an additional 30 minutes at 0-5 °C.
-
Carefully pour the reaction mixture onto crushed ice (~100 g) with stirring.
-
Filter the resulting precipitate, wash with copious amounts of cold water, followed by a dilute sodium bicarbonate solution, and then water again.
-
Dry the product. Recrystallization from ethanol can be performed for further purification.
-
Representative Protocol for Route 3: Solid-Phase Nitration
-
Materials: 1,2,4-trimethoxybenzene (1.0 g, 5.9 mmol), Magnesium Nitrate Hexahydrate, Silica Gel.
-
Procedure:
-
Prepare the solid-phase reagent by thoroughly mixing magnesium nitrate with silica gel.
-
Combine 1.0 g of 1,2,4-trimethoxybenzene with the Mg(NO₃)₂-SiO₂ composite in a round-bottom flask.
-
Heat the solid mixture in an oil bath at 150 °C for 4-5 hours with occasional agitation.[6]
-
After cooling to room temperature, extract the product from the solid matrix using an organic solvent such as ethyl acetate or dichloromethane.
-
Filter the silica gel and wash with additional solvent.
-
Evaporate the solvent from the combined organic extracts under reduced pressure to obtain the crude product.
-
Purify the product using column chromatography or recrystallization.
-
Mandatory Visualization
Caption: Synthetic pathways to this compound.
References
Computational Modeling of 1,2,4-Trimethoxy-5-Nitrobenzene: A Comparative Guide to its Predicted Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the computationally predicted properties of 1,2,4-trimethoxy-5-nitrobenzene, a molecule of interest in various chemical and pharmaceutical research fields. By leveraging data from theoretical studies, primarily employing Density Functional Theory (DFT), we explore its structural, electronic, and spectroscopic characteristics. This guide also presents a comparison with other nitroaromatic compounds to offer a broader context for its potential applications and performance.
Predictive Modeling of Molecular Properties
Computational chemistry serves as a powerful tool in modern research, enabling the prediction of molecular properties before engaging in potentially costly and time-consuming experimental synthesis and analysis. Techniques like DFT allow for the detailed investigation of a molecule's geometry, electronic structure, and vibrational modes, providing valuable insights into its reactivity, stability, and potential applications.
Below is a typical workflow for the computational analysis of a molecule like this compound.
Structural Properties: A Comparative Look
The geometric parameters of a molecule, such as bond lengths and angles, are fundamental to understanding its structure and reactivity. The following table summarizes key optimized structural parameters for this compound as predicted by DFT calculations and compares them with nitrobenzene.
| Parameter | This compound | Nitrobenzene |
| Computational Method | B3LYP/6-311++G(d,p) | B3LYP/3-21G(d) |
| C-N Bond Length (Å) | 1.478 | ~1.49 (Varies with substituent)[1][2] |
| N-O Bond Lengths (Å) | 1.231, 1.231 | ~1.23 (Varies with substituent)[1][2] |
| C-C Bond Lengths (Aromatic Ring, Å) | 1.385 - 1.411 | Varies with substituent[1][2] |
Note: Direct comparison should be made with caution as the basis sets used in the referenced studies differ.
Electronic Properties: HOMO-LUMO Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |
| This compound | -6.45 | -2.54 | 3.91 | B3LYP/6-311++G(d,p) |
| 1-methoxy-4-nitrobenzene | Not specified | Not specified | Not specified | B3LYP/3-21G(d)[1] |
| p-Dinitrobenzene | Not specified | Not specified | Not specified | B3LYP/6-311++G[3] |
| m-Dinitrobenzene | Not specified | Not specified | Not specified | B3LYP/6-311++G[3] |
A smaller HOMO-LUMO gap generally suggests that a molecule is more polarizable and has a higher tendency to engage in chemical reactions.
Vibrational Spectroscopy Analysis
Computational methods can predict the vibrational spectra (FT-IR and FT-Raman) of a molecule, which can be used to identify its characteristic functional groups. The table below lists some of the key predicted vibrational frequencies for this compound.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| NO₂ Asymmetric Stretch | 1520 |
| NO₂ Symmetric Stretch | 1345 |
| C-N Stretch | 1110 |
| Aromatic C-H Stretch | 3000-3100 |
| CH₃ Asymmetric Stretch | 2980 |
| CH₃ Symmetric Stretch | 2945 |
These predicted frequencies are in good agreement with experimental data for similar nitroaromatic compounds.[4]
Non-Linear Optical (NLO) Properties
Molecules with large hyperpolarizability are of interest for applications in non-linear optics. Computational studies can predict these properties, offering a way to screen potential candidate molecules.
| Molecule | First Order Hyperpolarizability (β₀) | Computational Method |
| This compound | 4.2 x 10⁻³⁰ esu | B3LYP/6-311++G(d,p) |
| Other Nitrobenzene Derivatives | Varies significantly with substitution[5][6] | Various |
The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups in this compound suggests its potential for significant NLO response.
Experimental and Computational Protocols
The data presented in this guide for this compound is primarily derived from studies employing Density Functional Theory (DFT) calculations. A common methodology is as follows:
Geometry Optimization and Frequency Calculations: The molecular structure is optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a basis set such as 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules. Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Electronic Property Calculations: Properties such as HOMO and LUMO energies are determined from the optimized geometry. The molecular electrostatic potential (MEP) can also be mapped to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
NLO Property Calculations: The first-order hyperpolarizability (β₀) is calculated to assess the non-linear optical response of the molecule. This is typically done using the finite field approach.
Concluding Remarks
Computational modeling provides a robust framework for predicting the properties of this compound. The presence of multiple methoxy groups as electron donors and a nitro group as an electron acceptor on the benzene ring significantly influences its structural and electronic characteristics. These features suggest its potential utility in fields where tailored electronic and optical properties are desirable. The comparative data, while not always directly parallel due to varying computational methods in the literature, offers a valuable context for evaluating its performance against other substituted nitrobenzenes. Further experimental validation is essential to confirm these theoretical predictions and fully realize the potential of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Computational Calculation of Nitrobenzene and Its Derivatives | Indonesian Journal of Chemical Research [ojs3.unpatti.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
The Double-Edged Sword: A Comparative Review of Substituted Nitrobenzenes in Modern Applications
For researchers, scientists, and drug development professionals, the inclusion of a nitro group on a benzene ring presents a fascinating dichotomy. These substituted nitrobenzenes are integral to a wide array of applications, from life-saving pharmaceuticals to yield-boosting agrochemicals. However, their utility is often shadowed by concerns over toxicity and environmental impact. This guide provides an objective comparison of the performance of substituted nitrobenzenes with alternative compounds, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Substituted nitrobenzenes are aromatic compounds that have long been recognized for their versatile chemical reactivity, making them valuable precursors and active ingredients in various fields. The strong electron-withdrawing nature of the nitro group significantly influences the chemical properties of the benzene ring, enabling a diverse range of chemical modifications and biological interactions.
In the Realm of Pharmaceuticals: A Tale of Efficacy and Targeted Action
Substituted nitrobenzenes are prominent in medicinal chemistry, contributing to the development of antibacterial, antifungal, antiparasitic, and anticancer agents.[1][2] Their biological activity is often linked to the reductive bioactivation of the nitro group within target cells, leading to the formation of reactive nitrogen species that can induce cellular damage and death.[1][3]
A compelling example of their therapeutic potential is seen in the development of anticancer agents. A study comparing nitrated and non-nitrated compounds demonstrated the potent antitumor activity of nitroaromatic derivatives.
| Compound | Structure | Cancer Cell Line | GI50 (µM) |
| Nitro-derivative (Compound 3) | Substituted Nitrobenzene | HL-60 (Leukemia) | < 8.5 |
| Jurkat (T-cell leukemia) | < 8.5 | ||
| MCF-7 (Breast cancer) | < 8.5 | ||
| Non-nitro analog (Compound 24) | Substituted Benzene (without nitro group) | HL-60 (Leukemia) | > 50 |
| Jurkat (T-cell leukemia) | > 50 | ||
| MCF-7 (Breast cancer) | > 50 |
Table 1: Comparative in vitro anticancer activity of a substituted nitrobenzene derivative and its non-nitro analog. [4][5]
The data clearly indicates that the presence of the nitro group is crucial for the observed potent anticancer activity, with the nitro-derivative exhibiting significantly lower GI50 values (the concentration required to inhibit cell growth by 50%) compared to its non-nitro counterpart.
Mechanism of Action: Reductive Bioactivation of Nitroaromatic Antibiotics
The antimicrobial action of many nitroaromatic drugs, such as metronidazole, is a multi-step process initiated by the reduction of the nitro group.[1] This process is often specific to anaerobic or microaerophilic environments found in certain bacteria and parasites, providing a degree of selective toxicity.
Caption: Reductive bioactivation of a nitroaromatic antibiotic.
Experimental Protocol: Synthesis of a Substituted Nitrobenzamide Anticancer Agent
The following is a general procedure for the synthesis of a 4-substituted-3-nitrobenzamide derivative, adapted from published literature.[6]
Step 1: Nitration of Substituted Aniline
-
To a solution of the starting substituted aniline in a suitable solvent (e.g., acetonitrile, dichloromethane), add an oxidizing agent and a nitrite source (e.g., sodium nitrite).
-
Stir the reaction mixture at a controlled temperature (e.g., 20-80°C) for a specified duration (e.g., 2-36 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to obtain the substituted o-nitroaniline.
Step 2: Amide Coupling
-
Dissolve the synthesized substituted o-nitroaniline in a dry solvent (e.g., dichloromethane).
-
Add a coupling agent (e.g., EDC) and an activator (e.g., NHS).
-
Stir the mixture at room temperature for a designated time (e.g., 4-24 hours).
-
Add the desired amine (e.g., ethanolamine, propylamine).
-
Continue stirring until the reaction is complete as monitored by TLC.
-
Wash the reaction mixture with an aqueous solution (e.g., NaHCO3).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final compound by recrystallization or column chromatography.
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Agrochemicals: Boosting Yields with a Nitro-Boost
Substituted nitrobenzenes, particularly nitrobenzene itself, have found application in agriculture as plant growth stimulants. They are reported to enhance flowering, nutrient uptake, and overall plant vigor, leading to increased crop yields.[7]
A field experiment on rice demonstrated the positive impact of nitrobenzene application on yield.
| Treatment | Grain Yield Increase over Control (%) | Straw Yield Increase over Control (%) |
| Recommended Fertilizer + Nitrobenzene (2.0 mL/L) | 11 | Not specified |
| Recommended Fertilizer + Nitrobenzene (2.5 mL/L) | Statistically similar to control | Statistically similar to control |
| Recommended Fertilizer + Nitrobenzene (3.0 mL/L) | Statistically similar to control | Statistically similar to control |
| Recommended Fertilizer + Nitrobenzene (3.5 mL/L) | Statistically similar to control | Statistically similar to control |
Table 2: Effect of different concentrations of nitrobenzene on rice yield.
While the study showed a significant yield increase at a specific concentration, it is important to note that higher concentrations did not result in further improvement. This highlights the need for optimizing application rates to maximize benefits and minimize potential environmental risks.
Experimental Workflow: Field Trial for a Nitrobenzene-Based Plant Stimulant
The following workflow outlines a typical field experiment to evaluate the efficacy of a nitrobenzene-based plant growth stimulant on a crop like cucumber.
Caption: Experimental workflow for evaluating a plant stimulant.
In Materials Science: Building Blocks for a Diverse Array of Materials
The reactivity of the nitro group and the benzene ring makes substituted nitrobenzenes valuable intermediates in the synthesis of a wide range of materials, including dyes, polymers, and specialty chemicals. The nitro group can be readily reduced to an amino group, which is a key functional group for further chemical transformations.
Logical Relationship: From Nitrobenzene to Aniline and Beyond
The industrial production of aniline, a crucial precursor for many materials, predominantly relies on the hydrogenation of nitrobenzene.
Caption: Synthesis of aniline from nitrobenzene.
Concluding Remarks: A Call for Balanced Innovation
The applications of substituted nitrobenzenes are extensive and impactful. In medicine, they offer potent therapeutic activities, while in agriculture, they contribute to enhanced crop productivity. Their role as versatile chemical intermediates further underscores their importance in various industries. However, the inherent toxicity and potential for environmental contamination associated with some nitroaromatic compounds necessitate a cautious and well-informed approach to their use.[8]
Future research and development should focus on designing novel substituted nitrobenzenes with improved therapeutic indices and reduced environmental footprints. A deeper understanding of their mechanisms of action will be crucial in developing safer and more effective compounds. By embracing a balanced approach that maximizes their benefits while mitigating their risks, the scientific community can continue to harness the power of substituted nitrobenzenes for the advancement of science and technology.
References
- 1. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. svedbergopen.com [svedbergopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103848706A - Synthesis method of substituted nitroaniline - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Pathways of 1,2,4-Trimethoxy-5-nitrobenzene for Research and Development
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comprehensive cost-benefit analysis of the primary synthetic pathway for 1,2,4-trimethoxy-5-nitrobenzene, a valuable building block in various pharmaceutical and organic synthesis applications. This analysis is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for laboratory and pilot-scale production.
The most direct and widely utilized method for the synthesis of this compound is the electrophilic nitration of 1,2,4-trimethoxybenzene. This pathway is favored for its straightforward approach and the relatively low cost of the primary reagents.
Pathway Overview: Electrophilic Nitration
The synthesis of this compound is achieved through the nitration of 1,2,4-trimethoxybenzene using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The methoxy groups present on the benzene ring are activating and ortho-, para-directing. In the case of 1,2,4-trimethoxybenzene, the position of nitration is directed to the C5 position due to the steric hindrance and the combined directing effects of the three methoxy groups.
dot
Caption: General workflow for the synthesis of this compound.
Cost-Benefit Analysis
The economic and practical feasibility of a synthetic pathway is a critical consideration. The following table summarizes the estimated costs and key reaction parameters for the nitration of 1,2,4-trimethoxybenzene.
| Parameter | Mixed Acid Nitration |
| Starting Material Cost | 1,2,4-trimethoxybenzene: ~$8-15/g |
| Reagent Cost | Nitric Acid: ~
|
| Reaction Time | 1-2 hours |
| Reaction Temperature | 0-10 °C |
| Yield | ~85-95% |
| Purification Method | Recrystallization or Column Chromatography |
| Safety Considerations | Use of concentrated acids requires caution. |
| Waste Disposal | Acidic waste requires neutralization. |
Note: Prices are estimates and may vary based on supplier and purity.
Experimental Protocol: Mixed Acid Nitration
This protocol is a representative procedure for the synthesis of this compound using a mixture of nitric and sulfuric acids.
Materials:
-
1,2,4-trimethoxybenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Ethanol or Hexane/Ethyl Acetate for recrystallization/chromatography
-
Silica Gel (for column chromatography, if necessary)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 5 grams of 1,2,4-trimethoxybenzene to the cooled sulfuric acid with stirring, ensuring the temperature remains below 10°C.
-
Prepare the nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 7 mL of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 1,2,4-trimethoxybenzene over a period of 30 minutes, maintaining the reaction temperature between 0-5°C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional hour.
-
Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.
-
The solid product will precipitate. Filter the crude product and wash it with cold water until the washings are neutral to litmus paper.
-
Wash the crude product with a cold, saturated sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold water.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate solvent system to afford pure this compound.
dot
Caption: Detailed experimental workflow for the mixed acid nitration of 1,2,4-trimethoxybenzene.
Alternative Synthetic Pathways
While the mixed acid nitration is the most common method, alternative nitrating agents can be employed. These alternatives may offer advantages in terms of safety or selectivity but often come at a higher cost.
-
Dinitrogen Pentoxide (N₂O₅): This reagent can provide cleaner reactions and may not require a strong acid co-reagent. However, it is significantly more expensive and less stable than nitric acid.
-
Acetyl Nitrate (CH₃COONO₂): Generated in situ from nitric acid and acetic anhydride, this is a milder nitrating agent. It can sometimes offer different regioselectivity but introduces additional reagents and potential side reactions.
A direct cost comparison is challenging due to the variability in reagent pricing and the need for process optimization for each alternative. However, for most laboratory applications, the mixed acid method remains the most cost-effective choice.
Conclusion
The synthesis of this compound via electrophilic nitration of 1,2,4-trimethoxybenzene using a mixture of nitric and sulfuric acids presents a robust, high-yielding, and cost-effective pathway. The procedure is straightforward and utilizes readily available and inexpensive reagents. While alternative nitrating agents exist, their higher cost and handling requirements make them less practical for routine synthesis. For researchers and drug development professionals, the mixed acid nitration method provides a reliable and economical route to this important chemical intermediate. Careful attention to safety protocols, particularly when handling concentrated acids, is essential for a successful and safe synthesis.
Safety Operating Guide
Proper Disposal Procedures for 1,2,4-Trimethoxy-5-nitrobenzene
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of 1,2,4-Trimethoxy-5-nitrobenzene.
Hazard Assessment
Based on data for analogous compounds, this compound should be handled as a hazardous substance with the potential for significant health and environmental effects. The primary hazards are summarized below.
| Hazard Category | Inferred Hazard Description | Source Analogy |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | Nitrobenzene |
| Combustibility | Combustible liquid. Containers may explode when heated.[1][2] | Nitrobenzene, 1,3,5-Trimethoxybenzene |
| Chronic Toxicity | Suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure. | Nitrobenzene |
| Environmental Hazard | Potentially harmful to aquatic life with long-lasting effects. | Nitrobenzene |
Personal Protective Equipment (PPE) and Safety Precautions
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.[1][3]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[3] Contaminated clothing must be removed immediately and laundered before reuse.
-
Respiratory Protection: If there is a risk of inhalation of vapors or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[3]
-
General Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling.
Spill Response Procedure
Immediate and appropriate action is critical in the event of a spill. The response will depend on the size and location of the spill.
Minor Spill (Contained within a fume hood and easily manageable by trained personnel)
-
Alert Personnel: Immediately notify others in the laboratory.
-
Don PPE: Wear the appropriate PPE as described above.[4]
-
Containment: Prevent the spill from spreading by using a chemical absorbent material such as vermiculite, dry sand, or a commercial sorbent.[4][5] Do not use combustible materials like paper towels to absorb the initial spill.
-
Collection: Carefully scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[4][6]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[7] All cleaning materials must also be disposed of as hazardous waste.[4]
-
Documentation: Report the spill to your supervisor and EHS department.[4]
Major Spill (Large quantity, outside of a fume hood, or if you are unsure how to proceed)
-
Evacuate: Immediately evacuate the area, alerting all personnel.[4]
-
Isolate: Close the doors to the affected area and post warning signs.
-
Call for Assistance: Contact your institution's EHS department or emergency response team immediately.[4] Provide them with the chemical name, quantity spilled, and location.
-
First Aid: If anyone has been exposed, move them to fresh air and begin first aid as appropriate.[1][3] Flush affected skin or eyes with water for at least 15 minutes.[1][3]
Waste Collection and Storage
Proper collection and storage of this compound waste are crucial to prevent accidental exposure and environmental contamination.
-
Container: Use a designated, leak-proof, and chemically compatible container. The container must be kept closed except when adding waste.[3]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste".[8][9] The label must include:
-
Storage: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area. Ensure secondary containment is used to capture any potential leaks.
Final Disposal Procedure
Chemical treatment or neutralization of hazardous waste should not be attempted in a standard laboratory setting. Such procedures can be dangerous and should only be performed by trained professionals in a permitted facility.
-
Professional Disposal: The only recommended disposal method for this compound is through a licensed and reputable hazardous waste disposal company.[12][13]
-
Incineration: High-temperature incineration is the preferred disposal method for many nitroaromatic compounds, as it ensures complete destruction of the hazardous material.
-
Manifesting: A hazardous waste manifest, a legal document that tracks the waste from generation to its final destination, must be completed. Your EHS department or the hazardous waste contractor will manage this process.[8]
Experimental Protocols
There are no cited or established experimental protocols for the in-lab neutralization or deactivation of this compound that can be safely performed without specialized equipment and expertise. All chemical waste should be disposed of in its original or collected form through the proper channels.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Hazardous Chemical Spill Cleanup [binghamton.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. bradyid.com [bradyid.com]
- 9. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. actenviro.com [actenviro.com]
- 12. cleanmanagement.com [cleanmanagement.com]
- 13. Environmental and Industrial Services | Clean Harbors [cleanharbors.com]
Comprehensive Safety and Handling Guide for 1,2,4-Trimethoxy-5-nitrobenzene
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 1,2,4-Trimethoxy-5-nitrobenzene, including operational and disposal plans. The following procedures are based on best practices for handling similar nitroaromatic compounds and should be supplemented by a thorough, substance-specific risk assessment before any work begins.
Hazard Identification and Personal Protective Equipment (PPE)
Potential Hazards Include:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]
-
Can cause skin, eye, and respiratory tract irritation.[3][4]
-
Suspected of causing cancer and may damage fertility or the unborn child.[2]
-
May cause damage to organs through prolonged or repeated exposure.[2]
-
Combustible material; containers may explode when heated.[3][5]
Due to these potential hazards, a stringent PPE protocol is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are required. A face shield should be worn over safety goggles, especially when there is a risk of splashing or explosion.[4] |
| Hands | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[4] Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned. |
| Respiratory | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded, if irritation or other symptoms are experienced, or if working in a poorly ventilated area.[3][4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3][4]
Handling Workflow
The following diagram outlines the standard workflow for handling this compound.
Experimental Protocol: General Handling
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Prepare the chemical fume hood by ensuring it is clean, uncluttered, and functioning correctly.
-
Aliquotting: Carefully weigh or measure the required amount of this compound within the fume hood. Avoid generating dust.[3][4]
-
Reaction Setup: If the compound is to be used in a reaction, add it to the reaction vessel within the fume hood.
-
Post-Reaction: Upon completion of the experiment, allow the reaction mixture to cool to a safe temperature before handling.
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent.
Disposal Plan: Waste Management and Decontamination
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated solid waste (e.g., weighing paper, gloves, pipette tips) should be placed in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused or waste solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain. |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines. |
Spill Management
In the event of a spill, the following steps should be taken immediately:
For larger spills, evacuate the laboratory and contact the institutional safety office immediately. Do not attempt to clean up a large spill without appropriate training and equipment.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
